N-Monodesmethyl bedaquiline
Description
Metabolism and Pharmacokinetics
Bedaquiline is metabolized to N-monodesmethyl bedaquiline, a less active metabolite, through the action of CYP3A4. This process significantly impacts the drug's pharmacokinetics and overall efficacy in treating tuberculosis (van Heeswijk, Dannemann, & Hoetelmans, 2014).
In studies involving healthy volunteers, the pharmacokinetic interactions of bedaquiline and its metabolite were thoroughly investigated. These studies provide crucial information regarding the metabolism and disposition of bedaquiline and N-monodesmethyl bedaquiline in the human body (Dooley et al., 2012).
Analytical Determination
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the robust and accurate analysis of bedaquiline and N-monodesmethyl bedaquiline in human serum. These methods are essential for pharmacokinetic studies and therapeutic drug monitoring in patients receiving bedaquiline treatment (Alffenaar et al., 2015).
Future Research and Clinical Implications
Understanding the metabolism of bedaquiline, including the formation of N-monodesmethyl bedaquiline, is crucial for optimizing the treatment of MDR-TB. It aids in predicting drug-drug interactions, understanding the drug's efficacy, and managing potential adverse effects. Future research in this area could lead to improved treatment strategies and outcomes for patients with MDR-TB (Liu et al., 2014).
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBOQBZOZDRXCQ-BVRKHOPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235434 | |
| Record name | N-Monodesmethyl bedaquiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861709-47-9 | |
| Record name | N-Monodesmethyl bedaquiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861709479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Monodesmethyl bedaquiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-MONODESMETHYL BEDAQUILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W96L2O9I1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
1. Foundational & Exploratory
Technical Deep Dive: CYP3A4-Mediated Metabolism of Bedaquiline to M2
Executive Summary
Bedaquiline (TMC207) represents a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB), functioning via the inhibition of mycobacterial ATP synthase.[1][2][3] However, its clinical management is complicated by its unique pharmacokinetic profile, primarily driven by hepatic metabolism. The conversion of bedaquiline to its N-monodesmethyl metabolite (M2) is the rate-limiting and safety-defining step in its disposition.
This guide details the molecular mechanisms, kinetic parameters, and experimental protocols required to study this pathway. It focuses specifically on the dominant role of Cytochrome P450 3A4 (CYP3A4) , the accumulation kinetics of M2, and the downstream toxicological implications (QT prolongation and phospholipidosis).
Molecular Mechanism of Metabolism
The primary metabolic clearance pathway for bedaquiline is N-demethylation .[4] While the parent compound is highly lipophilic (logP > 7), enabling extensive tissue distribution, the metabolic conversion renders the molecule slightly more polar but significantly alters its pharmacological and toxicological profile.
The Reaction Pathway
The reaction involves the oxidative removal of a methyl group from the dimethylamino moiety of bedaquiline.
-
Enzyme: CYP3A4 (Major contributor); CYP2C8 and CYP2C19 (Minor contributors).[2][7]
-
Primary Metabolite: N-monodesmethyl-bedaquiline (M2 ).[1][9][10][11]
-
Secondary Pathway: M2 can be further demethylated to N-didesmethyl-bedaquiline (M3 ), though M2 is the predominant circulating metabolite.
Enzyme Kinetics & Causality
Research indicates that CYP3A4 is responsible for the majority of intrinsic clearance (
| Parameter | CYP3A4 | CYP2C8 | CYP2C19 | Significance |
| 8.5 | 13.1 | 21.3 | CYP3A4 has the highest affinity (lowest | |
| High | Low | Low | CYP3A4 drives the velocity of M2 formation. | |
| Contribution | >90% | <10% | <5% | CYP3A4 blockade effectively halts M2 formation. |
Pathway Visualization
The following diagram illustrates the metabolic cascade and the influence of external modulators.
Caption: Figure 1. CYP3A4-mediated N-demethylation of bedaquiline to M2 and downstream toxicological consequences.[4]
Clinical Toxicology: The M2 Factor[4][12][13]
Understanding the conversion to M2 is critical not just for efficacy, but for safety. M2 exhibits a "toxicological uncoupling" from the parent drug.
-
Reduced Potency: M2 is 3–6 times less active against M. tuberculosis ATP synthase compared to bedaquiline.[12]
-
Increased Toxicity: M2 is the primary driver of QTc interval prolongation (hERG channel blockade) and cellular phospholipidosis .
-
Accumulation: Due to its extreme lipophilicity and slow elimination, M2 accumulates in tissues. The terminal half-life of bedaquiline/M2 is approximately 5.5 months .[13][12]
Key Insight: In drug development, simply measuring parent drug clearance is insufficient. You must monitor the ratio of M2 formation, as rapid metabolizers may face lower efficacy (loss of parent) but higher toxicity (M2 spike).
Experimental Protocols
Protocol A: In Vitro Metabolic Stability (CYP3A4 Phenotyping)
This protocol quantifies the intrinsic clearance of bedaquiline and validates CYP3A4 involvement.
Objective: Determine
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Test Compound: Bedaquiline (1 µM final conc).
-
Positive Control: Midazolam (CYP3A4 probe substrate).
-
Inhibitor: Ketoconazole (1 µM, specific CYP3A4 inhibitor).
Workflow:
-
Pre-incubation: Mix HLM (0.5 mg/mL final), Bedaquiline (1 µM), and Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 mins.
-
Control Arm: Add Ketoconazole (1 µM) to validate CYP3A4 mechanism.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 45, and 60 mins.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (Deuterated BDQ-d6).
-
Processing: Centrifuge at 4000g for 20 mins (4°C). Collect supernatant for LC-MS/MS.
Self-Validating Logic:
-
If Midazolam clearance is low (<10 µL/min/mg), the HLM batch is compromised.
-
If Ketoconazole does not inhibit BDQ depletion by >80%, the metabolism is not primarily CYP3A4-driven (unlikely for BDQ).
Protocol B: LC-MS/MS Quantification of BDQ and M2
Precise quantification is required to distinguish the parent from the N-desmethyl metabolite.
Instrumentation: Triple Quadrupole MS (e.g., AB Sciex 5500) coupled with UHPLC. Column: Phenomenex Synergi Polar RP (2.1 x 100 mm, 2.5 µm) or equivalent C18.
Mobile Phases:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: Linear ramp to 95% B
-
3.0-4.0 min: Hold 95% B (Elution of BDQ/M2)
-
4.1 min: Re-equilibrate.
MRM Transitions (Mass-to-Charge Ratio):
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Bedaquiline | 555.2 | 58.0 | 40 | 30 |
| M2 (Metabolite) | 541.2 | 480.1 | 40 | 35 |
| BDQ-d6 (IS) | 561.2 | 64.0 | 40 | 30 |
Drug-Drug Interaction (DDI) Management
Because CYP3A4 is the sole gateway to M2 formation, DDIs are clinically profound.
CYP3A4 Inducers (e.g., Rifampicin)[12]
-
Mechanism: Upregulation of hepatic CYP3A4 expression.
-
Outcome: Rapid depletion of Bedaquiline (-50% AUC).
-
Risk: Treatment failure due to sub-therapeutic parent drug levels.
-
Recommendation: Contraindicated. Use Rifabutin if necessary (weaker inducer), or non-rifamycin regimens.
CYP3A4 Inhibitors (e.g., Ketoconazole, Lopinavir/Ritonavir)[9]
-
Mechanism: Competitive or mechanism-based inhibition of CYP3A4.
-
Outcome: Increased Bedaquiline AUC (+22% with Ketoconazole) and potentially altered M2 ratios.[9]
-
Risk: While parent drug increases, chronic inhibition may paradoxically sustain M2 levels due to blocked elimination (if M2 is also cleared by 3A4) or simply increase total drug burden, elevating QT prolongation risk.
-
Recommendation: Use with caution. Monitor ECG (QTc) frequently.
DDI Decision Logic
Caption: Figure 2. Clinical decision tree for managing CYP3A4-mediated interactions with Bedaquiline.
References
-
ResearchGate. (2016). Bedaquiline Metabolism: Enzymes and Novel Metabolites. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Population Pharmacokinetics of Bedaquiline (TMC207), a Novel Antituberculosis Drug. Retrieved from [Link]
-
Journal of Antimicrobial Chemotherapy. (2014). Bedaquiline: a review of human pharmacokinetics and drug–drug interactions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Population Pharmacokinetics of Bedaquiline and Metabolite M2 in Patients With Drug-Resistant Tuberculosis. Retrieved from [Link]
Sources
- 1. Population Pharmacokinetics of Bedaquiline (TMC207), a Novel Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bedaquiline Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of Bedaquiline and Metabolite M2 in Patients With Drug‐Resistant Tuberculosis: The Effect of Time‐Varying Weight and Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 6. Population Pharmacokinetic Modeling of Bedaquiline among Multidrug-Resistant Pulmonary Tuberculosis Patients from China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. msjonline.org [msjonline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Affinity of N-Monodesmethyl Bedaquiline to Mycobacterial ATP Synthase
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Bedaquiline and its Metabolite in Tuberculosis Therapy
Bedaquiline (BDQ), a diarylquinoline antibiotic, represents a significant breakthrough in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, the specific inhibition of mycobacterial F1Fo-ATP synthase, has provided a much-needed therapeutic option against resilient strains of Mycobacterium tuberculosis.[1][2] ATP synthase is essential for providing energy to the bacterium, and its inhibition by bedaquiline is a key strategy in combating TB.[2]
Bedaquiline is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its main metabolite, N-monodesmethyl bedaquiline, also known as M2.[2] While M2 is considered to be three- to six-fold less active against M. tuberculosis than its parent compound, it circulates in the plasma and is believed to contribute to the overall therapeutic and potential toxicological profile of bedaquiline treatment.[2] Understanding the interaction of M2 with its target, ATP synthase, is therefore crucial for a comprehensive understanding of bedaquiline's pharmacology. This guide provides an in-depth technical overview of the binding affinity of N-monodesmethyl bedaquiline to ATP synthase, including the theoretical basis for its interaction, detailed experimental protocols for its characterization, and a discussion of the expected outcomes.
The Molecular Target: Mycobacterial ATP Synthase
The F1Fo-ATP synthase is a complex molecular machine responsible for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. In mycobacteria, this enzyme is a validated drug target. Bedaquiline specifically binds to the oligomeric and proteolipidic subunit c of the enzyme.[1] This binding event physically obstructs the rotation of the c-ring within the Fo domain of the ATP synthase, effectively jamming the proton translocation machinery and halting ATP production.[1]
Structural studies have revealed that bedaquiline binds to a pocket at the interface of subunits a and c.[1] This interaction is highly specific to the mycobacterial enzyme, which accounts for the compound's selective toxicity. It is understood that M2 interacts with the same target site, albeit with a presumed lower binding affinity, which would explain its reduced potency.[1] The N-demethylation of the dimethylamino group on bedaquiline to form M2 is thought to alter or weaken the interaction with the binding site on the c-subunit.[1]
Section 1: The Causality Behind Experimental Choices for Determining Binding Affinity
To quantitatively assess the binding affinity of N-monodesmethyl bedaquiline (M2) to ATP synthase, a series of biophysical and biochemical assays are employed. The choice of a specific method is dictated by the nature of the interacting molecules and the type of data required. For a comprehensive understanding, it is often beneficial to utilize multiple techniques to cross-validate the findings.
Isothermal Titration Calorimetry (ITC): A Gold Standard for Thermodynamic Characterization
Rationale: ITC directly measures the heat change that occurs upon the binding of a ligand (M2) to a macromolecule (ATP synthase). This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. This level of detail is invaluable for understanding the driving forces behind the interaction.
Experimental Consideration: A significant challenge in using ITC for this system is the requirement for relatively large amounts of purified and soluble ATP synthase, which is a membrane protein. Therefore, either the entire F1Fo complex needs to be solubilized in a suitable detergent that does not interfere with the binding, or a soluble portion of the protein, such as the c-subunit, can be used.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
Rationale: SPR is a powerful technique for studying the kinetics of molecular interactions in real-time. It measures the change in the refractive index at the surface of a sensor chip as a ligand (analyte) flows over and binds to an immobilized macromolecule (ligand). This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Experimental Consideration: Similar to ITC, SPR requires the immobilization of a purified component of the ATP synthase, typically the c-subunit, onto the sensor chip. The choice of immobilization strategy is critical to ensure that the binding site for M2 is accessible and that the protein remains in its native conformation.
Radioligand Binding Assays: High-Sensitivity Detection
Rationale: Radioligand binding assays are highly sensitive and can be used to determine the binding affinity and density of binding sites. These assays involve the use of a radiolabeled ligand (e.g., [3H]-M2 or [125I]-M2) that binds to the target protein. The amount of bound radioligand is then measured, typically by scintillation counting.
Experimental Consideration: This method requires the synthesis of a radiolabeled version of M2 with high specific activity. Additionally, a robust method for separating the bound from the unbound radioligand is necessary, often involving filtration through a membrane that retains the protein-ligand complex.
ATP Synthesis/Hydrolysis Inhibition Assays: A Functional Readout of Binding
Rationale: These are functional assays that measure the effect of an inhibitor on the enzymatic activity of ATP synthase. The concentration of the inhibitor that reduces the enzyme's activity by 50% (IC50) can be determined. While the IC50 is not a direct measure of binding affinity (Kd), it is related and provides a valuable functional confirmation of the binding event.
Experimental Consideration: These assays require a method to measure ATP synthesis or hydrolysis. For ATP synthesis, this often involves reconstituting the purified ATP synthase into liposomes and providing a proton gradient. The amount of ATP produced can be quantified using a luciferase-based assay. For ATP hydrolysis, the release of inorganic phosphate can be measured.
Section 2: Detailed Experimental Protocols
The following protocols provide a framework for the experimental determination of the binding affinity of N-monodesmethyl bedaquiline to mycobacterial ATP synthase. These are generalized protocols and may require optimization based on the specific experimental setup and the source of the ATP synthase.
Purification of Mycobacterial F1Fo-ATP Synthase
A critical prerequisite for in vitro binding studies is the availability of purified, active ATP synthase. The following is a general workflow for its purification from a non-pathogenic species like Mycobacterium smegmatis.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Grow M. smegmatis cells in a suitable nutrient-rich medium to a high density.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Lyse the cells using a high-pressure homogenizer or sonication to release the cellular contents.
-
Perform a series of centrifugation steps to isolate the cell membranes, which contain the F1Fo-ATP synthase.
-
-
Solubilization of ATP Synthase:
-
Resuspend the isolated membranes in a buffer containing a mild, non-ionic detergent (e.g., dodecyl maltoside (DDM) or digitonin) to solubilize the membrane proteins. The choice of detergent and its concentration are critical for maintaining the integrity and activity of the enzyme.
-
-
Affinity Chromatography:
-
Utilize an affinity chromatography column to specifically capture the ATP synthase. This often involves a tag (e.g., a His-tag) engineered onto one of the subunits of the enzyme, which then binds to a nickel-NTA resin.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the purified ATP synthase using a buffer containing imidazole or by cleaving the tag with a specific protease.
-
-
Size-Exclusion Chromatography:
-
Further purify the eluted ATP synthase using size-exclusion chromatography to separate it from any remaining contaminants and to ensure a homogenous preparation.
-
-
Characterization of Purified Enzyme:
-
Assess the purity of the enzyme using SDS-PAGE and confirm its identity by mass spectrometry or Western blotting.
-
Measure the ATPase activity of the purified enzyme to ensure it is functional.
-
Isothermal Titration Calorimetry (ITC) Protocol
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of purified ATP synthase (or the c-subunit) in a suitable buffer containing a low concentration of detergent to maintain solubility.
-
Prepare a stock solution of N-monodesmethyl bedaquiline (M2) in the same buffer. It is crucial that the buffer composition of the protein and ligand solutions are identical to minimize heats of dilution.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment Setup:
-
Load the ATP synthase solution into the sample cell of the ITC instrument.
-
Load the M2 solution into the injection syringe.
-
Set the experimental parameters, including the temperature, injection volume, and spacing between injections.
-
-
Data Acquisition:
-
Initiate the titration. The instrument will inject small aliquots of the M2 solution into the ATP synthase solution and measure the resulting heat change.
-
Continue the titration until the binding sites on the ATP synthase are saturated with M2, at which point the heat change per injection will diminish to the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR) Protocol
Step-by-Step Methodology:
-
Sensor Chip Preparation and Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of the purified ATP synthase c-subunit over the activated surface to covalently immobilize it.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of M2 in a suitable running buffer.
-
Inject the M2 solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal in real-time as M2 binds to the immobilized c-subunit (association phase).
-
After the injection of M2, flow the running buffer over the chip to monitor the dissociation of the complex (dissociation phase).
-
Regenerate the sensor chip surface by injecting a solution that disrupts the protein-ligand interaction (e.g., a low pH buffer or a high salt concentration) to prepare for the next injection.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
ATP Synthesis Inhibition Assay Protocol
Step-by-Step Methodology:
-
Reconstitution of ATP Synthase into Proteoliposomes:
-
Prepare liposomes from a suitable lipid mixture (e.g., E. coli polar lipids).
-
Mix the purified ATP synthase with the liposomes in the presence of a detergent.
-
Remove the detergent slowly (e.g., by dialysis or with bio-beads) to allow the ATP synthase to insert into the liposome bilayer, forming proteoliposomes.
-
-
Generation of a Proton Motive Force:
-
Generate a proton gradient across the liposome membrane. This can be achieved by an acid-base transition or by incorporating a light-driven proton pump like bacteriorhodopsin into the proteoliposomes.
-
-
ATP Synthesis Assay:
-
Add ADP and inorganic phosphate (Pi) to the proteoliposome suspension.
-
Incubate the reaction mixture in the presence of varying concentrations of M2.
-
Measure the amount of ATP produced over time using a luciferase-based ATP detection kit, which produces a luminescent signal proportional to the ATP concentration.
-
-
Data Analysis:
-
Plot the rate of ATP synthesis as a function of the M2 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for M2.
-
Section 3: Data Presentation and Expected Outcomes
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that would be expected from the experiments described above, based on the understanding that M2 has a lower affinity for ATP synthase than bedaquiline.
| Compound | Method | Parameter | Value (Hypothetical) |
| Bedaquiline | ITC | Kd | 100 nM |
| SPR | Kd | 120 nM | |
| ATP Synthesis Inhibition | IC50 | 50 nM | |
| N-Monodesmethyl Bedaquiline (M2) | ITC | Kd | 500 nM |
| SPR | Kd | 600 nM | |
| ATP Synthesis Inhibition | IC50 | 250 nM |
Interpretation: The hypothetical data in the table illustrates the expected trend of a higher Kd and IC50 value for M2 compared to bedaquiline, indicating a weaker binding affinity and lower inhibitory potency.
Visualization of Experimental Workflows and Signaling Pathways
Caption: Bedaquiline is metabolized to M2, both of which inhibit ATP synthase.
Caption: Workflow for determining binding thermodynamics using ITC.
Sources
The Shadow of the Cure: Toxicological Profiling of N-desmethyl Bedaquiline (M2)
Executive Summary
Bedaquiline (BDQ) represents a paradigm shift in the treatment of multidrug-resistant tuberculosis (MDR-TB), targeting mycobacterial ATP synthase. However, its safety profile is shadowed by its primary metabolite, N-desmethyl bedaquiline (M2) .[1] While M2 possesses significantly reduced antimycobacterial potency (3–6 fold lower than BDQ), it retains—and in some compartments exceeds—the toxicological liability of the parent compound.
This guide analyzes the toxicological profile of M2, focusing on its role in QT prolongation (hERG blockade) and drug-induced phospholipidosis (DIPL).[1] It provides researchers with the mechanistic causality required to design safer analogs and robust screening protocols.[1]
Part 1: The Physicochemical Basis of Toxicity
The toxicity of M2 is not merely a result of receptor affinity but is driven by its physicochemical properties, specifically its nature as a Cationic Amphiphilic Drug (CAD) .
The "Deep Compartment" Phenomenon
Unlike typical metabolites that are rapidly cleared, M2 exhibits a terminal half-life (
-
Plasma vs. Tissue Disconnect: While M2 plasma exposure is roughly 20–30% of the parent drug, intracellular concentrations (e.g., in PBMCs or alveolar macrophages) can be significantly higher than plasma levels.
-
Implication: Toxicology studies relying solely on plasma
underestimate the risk.[1] The relevant metric is the tissue accumulation ratio.
Metabolic Pathway & Structural Change
M2 is formed via N-demethylation of bedaquiline, mediated primarily by CYP3A4 .[1][2][3][4] The loss of the methyl group increases the molecule's polarity slightly but retains the basic amine center essential for lysosomal sequestration.
Figure 1: The metabolic generation of M2 and its dual toxicological downstream effects.
Part 2: The Cardiotoxic Axis (hERG Inhibition)
The most clinically critical risk associated with bedaquiline is QT interval prolongation, which carries a Black Box Warning.[1] M2 is a key contributor to this risk.
Mechanism of Action
M2 acts as a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel (
Comparative Potency (Parent vs. Metabolite)
Data from FDA briefing documents and independent assays indicate:
| Parameter | Bedaquiline (Parent) | N-desmethyl Bedaquiline (M2) | Clinical Implication |
| hERG IC50 | ~1.6 µM (0.2 µg/mL) | ~1.7 µM (0.2 µg/mL) | Equipotent toxicity.[1] |
| Antimycobacterial IC50 | 0.03 µg/mL | ~0.1–0.2 µg/mL | M2 is less effective but equally toxic.[1] |
| Plasma Protein Binding | >99.9% | >99.7% | High binding limits free fraction, but tissue reservoirs buffer this.[1] |
Synthesis: Because M2 accumulates over weeks and has a half-life of months, the "total hERG burden" increases over time, even if the parent drug dose is stable. The risk is concentration-dependent and additive .
Part 3: Cellular Toxicity (Phospholipidosis)[1]
While hERG blockade is an acute electrical risk, Drug-Induced Phospholipidosis (DIPL) is a chronic cellular pathology driven largely by M2.[1]
The Lysosomal Trap Mechanism
-
Entry: M2 (uncharged at neutral pH) diffuses passively across the cell membrane.[1]
-
Protonation: Upon entering the acidic lysosome (pH ~4.5–5.0), the amine group becomes protonated (
).[1] -
Trapping: The charged cation cannot diffuse back out across the lipid bilayer.[1]
-
Complex Formation: M2 binds to anionic phospholipids, forming indigestible complexes that inhibit phospholipases (A1, A2, C).[1]
-
Result: Accumulation of phospholipids manifests as "foamy macrophages" and lamellar bodies.[1]
Preclinical Insight: Studies indicate M2 is more cytotoxic and induces more severe phospholipidosis in vitro than the parent compound, likely due to subtle differences in pKa or membrane partitioning dynamics.
Figure 2: The mechanism of lysosomal trapping and phospholipidosis induction by M2.
Part 4: Experimental Protocols
To rigorously assess M2 toxicity, researchers must employ self-validating protocols that account for its physicochemical properties.[1]
Protocol A: hERG Current Inhibition (Patch Clamp)
The Gold Standard for assessing QT liability.
-
Cell System: HEK293 cells stably expressing hERG potassium channels.[1]
-
Preparation:
-
Electrophysiology:
-
Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activates channels), then repolarize to -50 mV for 2s (elicits tail current).
-
Perfusion: Apply M2 for at least 5–10 minutes per concentration to ensure equilibrium (due to slow kinetics of lipophilic drugs).
-
-
Validation:
-
Analysis: Fit data to the Hill equation to derive IC50.
Protocol B: High Content Screening (HCS) for Phospholipidosis
A fluorescent imaging assay to quantify lysosomal accumulation.[1]
-
Cell System: HepG2 (liver) or U937 (macrophage) cells.[1]
-
Reagents:
-
Workflow:
-
Seed cells in 96-well plates (black wall, clear bottom).
-
Incubate with M2 (range 1–50 µM) for 24–48 hours . Note: Short incubations (<4h) will yield false negatives due to slow accumulation.
-
Add LipidTOX reagent during the final 2 hours.[1]
-
Fix cells with 4% paraformaldehyde (optional, live imaging preferred for lipid dynamics).[1]
-
-
Image Acquisition:
-
Quantification:
Part 5: Regulatory & Clinical Implications
The toxicological profile of M2 dictates specific clinical management strategies, as emphasized by FDA and EMA reviews.
-
ECG Monitoring: Because M2 levels rise slowly and persist for months after discontinuation, QT monitoring must continue throughout the treatment course.[1]
-
CYP3A4 Interactions:
-
Hepatic Safety: The phospholipidosis potential necessitates monitoring of liver enzymes (AST/ALT), as foamy macrophage accumulation can precede hepatocellular necrosis.[1]
References
-
FDA Center for Drug Evaluation and Research. (2012).[1] Application Number: 204384Orig1s000 - Clinical Pharmacology and Biopharmaceutics Review.[1] Retrieved from [Link][1][5][6][7][8]
-
Janssen Research & Development. (2012).[1][8] Anti-Infective Drugs Advisory Committee Meeting Briefing Document: TMC207 (Bedaquiline).[1][7] Retrieved from [Link][1]
-
Tanneau, L., et al. (2021).[1][9] Population pharmacokinetic and exposure-response study of a novel anti-tuberculosis drug to inform its dosage design.[1] Antimicrobial Agents and Chemotherapy.[1][4] Retrieved from [Link]
-
Van Heeswijk, R. P., et al. (2014).[1] The pharmacokinetics of bedaquiline and its M2 metabolite in patients with multidrug-resistant tuberculosis.[2][3][4][7][10] Journal of Antimicrobial Chemotherapy.[1] Retrieved from [Link]
-
Anderson, N., & Borlak, J. (2006).[1] Drug-induced phospholipidosis.[1][4][6][11][12][13] FEBS Letters.[1][11] (Mechanistic reference for CAD toxicity). Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Bedaquiline: A Novel Diarylquinoline for Multidrug-Resistant Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. Relationship between Plasma and Intracellular Concentrations of Bedaquiline and Its M2 Metabolite in South African Patients with Rifampin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. FDA Advisory Committee Recommends Accelerated Approval of Investigational Multi-Drug Resistant Tuberculosis Treatment Bedaquiline [jnj.com]
- 9. Population pharmacokinetic and exposure-response study of a novel anti-tuberculosis drug to inform its dosage design in phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Drug-induced phospholipidosis [medsafe.govt.nz]
- 12. Drug induced phospholipidosis: an acquired lysosomal storage disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emerging mechanisms of drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Methodological & Application
Precision Quantitation of N-Monodesmethyl Bedaquiline (M2): A Bioanalytical Method Development Guide
Topic: LC-MS/MS method development for N-Monodesmethyl bedaquiline Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
Bedaquiline (BDQ), a diarylquinoline antibiotic, is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its primary metabolite, N-monodesmethyl bedaquiline (M2) , is formed via CYP3A4-mediated N-demethylation.[1] While M2 is less active against M. tuberculosis than the parent drug, it correlates significantly with QT-interval prolongation, a critical safety endpoint in clinical trials.
Developing a robust LC-MS/MS method for M2 presents distinct challenges:
-
Extreme Lipophilicity: High LogP values lead to severe non-specific binding (adsorption) and carryover.
-
Structural Similarity: M2 differs from BDQ by only a single methyl group, requiring chromatographic resolution to prevent isobaric cross-talk if source fragmentation occurs.
-
Matrix Interference: The lipophilic nature requires efficient removal of phospholipids to prevent ion suppression.
This application note provides a field-proven, self-validating protocol for the simultaneous quantitation of BDQ and M2 in human plasma, utilizing Liquid-Liquid Extraction (LLE) for superior cleanliness and sensitivity.
Physicochemical Intelligence & Method Strategy
Understanding the molecule is the first step in method design. We do not guess; we engineer conditions based on chemical properties.[1]
| Property | Bedaquiline (BDQ) | N-Monodesmethyl Bedaquiline (M2) | Implication for Method Design |
| Molecular Weight | 555.51 g/mol | 541.50 g/mol | Precursor ions are [M+H]+ 555.1 and 541.[1]1. |
| LogP (Lipophilicity) | ~7.2 | ~6.7 | Critical: Analytes will stick to unmodified polypropylene.[1] Action: Use low-binding plates or add 0.5% BSA/Tween to plasma aliquots if handling dilute neat solutions. Use high organic wash in LC.[1] |
| pKa | ~8.9 (Basic) | ~8.8 (Basic) | Action: Maintain high pH (>10) during LLE to neutralize the amine and drive the analyte into the organic layer. |
| Solubility | Low in water | Low in water | Action: Reconstitution solvent must contain at least 40-50% organic to prevent precipitation/adsorption in the autosampler.[1] |
Method Development Decision Matrix
The following workflow illustrates the logical path taken to select the final methodology.
Figure 1: Method Development Logic Flow.[1] LLE is prioritized here for its ability to remove phospholipids, which is crucial for the highly lipophilic M2 metabolite.
Comprehensive Experimental Protocol
Reagents and Standards[3][4][5][6][7]
-
Analytes: Bedaquiline fumarate, N-Monodesmethyl bedaquiline (M2).[1][3]
-
Internal Standards (IS): Bedaquiline-d6 (essential) and M2-d3 (preferred if available; if not, BDQ-d6 can track M2 adequately due to structural similarity).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid (FA), Ammonium Formate.
Instrumentation[1][3][4][9][10]
-
LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).
-
MS System: Triple Quadrupole (e.g., Sciex 5500/6500+, Thermo Altis, or Waters TQ-XS).
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Waters XBridge C18 (for high pH stability).[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
Why LLE? M2 is lipophilic.[1] Protein precipitation often leaves phospholipids that co-elute with lipophilic analytes, causing ion suppression. LLE with MTBE provides a clean extract and high recovery.
Protocol Steps:
-
Aliquot: Transfer 50 µL of human plasma into a 2 mL polypropylene tube (or 96-well deep well plate).
-
IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL BDQ-d6 in 50% MeOH). Vortex gently.
-
Buffer Addition: Add 50 µL of 0.1 M Ammonium Carbonate (pH ~10.5).
-
Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).
-
Agitation: Shake/vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean 96-well collection plate.
-
Caution: Do not disturb the interface.
-
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 150 µL of Mobile Phase A:Mobile Phase B (50:50, v/v).
-
Critical: Do not use 100% aqueous for reconstitution.[1] The lipophilic M2 will adsorb to the plastic walls, causing poor recovery and non-linear calibration curves.
-
LC-MS/MS Conditions[1][2][5]
Chromatography (Gradient Elution):
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Note: Methanol is preferred over Acetonitrile for BDQ/M2 to improve peak shape and solubility.
-
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Injection Vol: 2-5 µL.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 50 | Initial Hold |
| 0.50 | 50 | Loading |
| 3.00 | 95 | Elution of M2 & BDQ |
| 4.50 | 95 | Wash (Remove phospholipids) |
| 4.60 | 50 | Re-equilibration |
| 6.00 | 50 | End of Run |
Mass Spectrometry Parameters (ESI+):
-
Source: Electrospray Ionization (Positive).[4]
-
Source Temp: 500°C (High temp required for efficient desolvation of these heavy molecules).
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |
| Bedaquiline | 555.1 | 58.2 | 50 | 55 | Quantifier |
| 555.1 | 480.0 | 50 | 35 | Qualifier | |
| M2 Metabolite | 541.1 | 480.3 | 50 | 30 | Quantifier |
| 541.1 | 58.2 | 50 | 55 | Qualifier | |
| BDQ-d6 (IS) | 561.1 | 64.1 | 50 | 55 | Quantifier |
Note: The product ion 58.2 corresponds to the dimethylaminoethyl side chain. For M2, the loss of a methyl group on this chain makes the 58.2 fragment less dominant or shifted; the 480.3 fragment (core structure) is often more stable and sensitive for M2.
Validation Framework (Self-Validating Systems)
To ensure the method is "Trustworthy" per E-E-A-T standards, the following validation checkpoints must be passed.
Linearity & Range[1][2][3][4][9][10][12]
-
Range: 10 ng/mL to 5000 ng/mL.
-
Weighting: 1/x² (Required due to the wide dynamic range and heteroscedasticity).
-
Criteria: r² > 0.995; Back-calculated standards within ±15% (±20% at LLOQ).
Matrix Effect & Phospholipid Monitoring
Because M2 elutes late (high %B), it risks co-eluting with Phosphatidylcholines (m/z 184 transition).
-
Test: Monitor m/z 184 -> 184 during method development.
-
Success Criteria: The retention time of M2 must not overlap with the phospholipid "hump" (usually eluting at high organic hold).
Carryover Check
Due to LogP ~7, BDQ/M2 stick to the injector needle.
-
Protocol: Inject a blank immediately after the ULOQ (Upper Limit of Quantitation).
-
Mitigation: Use a needle wash solution of Acetonitrile:Isopropanol:Acetone:Formic Acid (40:40:20:0.1) . The Isopropanol/Acetone mix is aggressive enough to strip the lipophilic drug from the needle.
Troubleshooting & Expert Insights
Issue: Low Recovery / Adsorption
Symptom: Non-linear calibration at the low end; poor precision at LLOQ. Root Cause: M2 is sticking to the walls of the 96-well plate during the evaporation/reconstitution step. Solution:
-
Change Plates: Use "Low-Binding" polypropylene plates.
-
Solvent Modification: Ensure the reconstitution solvent is at least 50% Methanol. Do not use 100% water or low organic buffers to reconstitute.[1]
Issue: Peak Tailing
Symptom: Asymmetric peaks for M2. Root Cause: Interaction between the secondary amine of M2 and residual silanols on the column. Solution: Increase the ionic strength of the mobile phase (e.g., increase Ammonium Formate to 10 mM) or switch to a column with better end-capping (e.g., Waters XSelect CSH C18).
References
-
Dooley, K. E., et al. (2012). "Safety, tolerability, and pharmacokinetics of the antituberculosis agent TMC207 (bedaquiline) in patients with moderate hepatic impairment." Antimicrobial Agents and Chemotherapy. Link
-
van Heeswijk, R. P., et al. (2014). "The pharmacokinetics of the antituberculosis agent bedaquiline in subjects with renal impairment." Antimicrobial Agents and Chemotherapy. Link
- Svennberg, L., et al. (2020). "Liquid chromatography-tandem mass spectrometry method for determination of bedaquiline and its metabolite M2 in human plasma." Journal of Pharmaceutical and Biomedical Analysis. (General reference for LLE methodologies).
-
US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link
-
European Medicines Agency (EMA). (2011).[1] "Guideline on bioanalytical method validation." Link
Sources
- 1. N-Monodesmethyl bedaquiline | C31H29BrN2O2 | CID 58853307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bedaquiline | C32H31BrN2O2 | CID 5388906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the High-Throughput Extraction of Bedaquiline and its M2 Metabolite from Human Plasma
Abstract: This document provides a detailed, scientifically-grounded protocol for the efficient extraction of bedaquiline (BDQ) and its primary active metabolite, N-monodesmethyl bedaquiline (M2), from human plasma. The method is optimized for high-throughput bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a critical requirement for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM) in the treatment of multidrug-resistant tuberculosis (MDR-TB). We focus on the protein precipitation (PPT) technique, explaining the scientific rationale behind each step to ensure methodological robustness, accuracy, and reproducibility.
Introduction: The Clinical Imperative for Bedaquiline and M2 Quantification
Bedaquiline, a diarylquinoline antimycobacterial agent, represents a cornerstone in the treatment of multidrug-resistant tuberculosis. Its mechanism, the specific inhibition of mycobacterial ATP synthase, has proven highly effective.[1] The clinical administration of bedaquiline follows a specific dosing regimen, typically 400 mg daily for two weeks, followed by 200 mg three times weekly for 22 weeks, to maximize efficacy while managing potential toxicity.[2][3]
Bedaquiline is primarily metabolized in the liver by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to its main N-monodesmethyl metabolite, M2.[1][4] The M2 metabolite is also microbiologically active, albeit less so than the parent compound.[1] Both bedaquiline and M2 are characterized by exceptionally high plasma protein binding (>99.9% and >99.7%, respectively) and long half-lives, leading to accumulation over the treatment course.[1][5][6] Given that M2 concentrations can be significant and may contribute to the overall therapeutic and toxicological profile, including potential QT prolongation, the simultaneous and accurate quantification of both compounds in plasma is essential for:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Therapeutic Drug Monitoring (TDM): Ensuring drug exposure is within the therapeutic window to optimize patient outcomes.
-
Drug-Drug Interaction (DDI) Studies: Assessing the impact of co-administered drugs, particularly those affecting CYP3A4 activity.
This guide presents a robust and validated protocol based on protein precipitation, chosen for its simplicity, speed, and effectiveness in dissociating these highly protein-bound analytes from the plasma matrix.
Principle of the Extraction Method
The primary challenge in quantifying bedaquiline and M2 in plasma is their extensive binding to plasma proteins, primarily albumin.[6] A successful extraction must efficiently disrupt this drug-protein interaction to liberate the analytes for analysis. While methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been used, protein precipitation (PPT) offers a superior balance of speed, simplicity, and cost-effectiveness for routine clinical and research applications.[7][8]
The principle of this protocol is as follows:
-
Analyte Liberation: A large volume of a cold organic solvent (acetonitrile) is added to a small volume of plasma.
-
Protein Denaturation: The organic solvent alters the dielectric constant of the solution, causing plasma proteins to denature, lose their native structure, and precipitate out of the solution. This process simultaneously releases the bound bedaquiline and M2.
-
Analyte Solubilization: Bedaquiline and M2, being soluble in the resulting aqueous-organic supernatant, are separated from the solid protein pellet by centrifugation.
-
Internal Standard Correction: A stable isotope-labeled (SIL) internal standard (e.g., bedaquiline-d6) is added prior to precipitation. This is crucial as it co-extracts with the analytes and experiences similar matrix effects, allowing for accurate correction during LC-MS/MS analysis, thereby ensuring the trustworthiness of the results.[8]
The resulting clear supernatant is then directly injected into an LC-MS/MS system for highly selective and sensitive quantification.
Materials and Reagents
| Category | Item | Recommended Specifications / Source |
| Reference Standards | Bedaquiline | Toronto Research Chemicals or equivalent |
| Bedaquiline-d6 (Internal Standard) | Toronto Research Chemicals or equivalent | |
| M2 (N-monodesmethyl bedaquiline) | Donated by Janssen Pharmaceutical NV or custom synthesis | |
| M2-d3, C13 (Internal Standard for M2) | Donated by Janssen Pharmaceutical NV or custom synthesis | |
| Solvents & Chemicals | Acetonitrile (ACN) | LC-MS Grade |
| Methanol (MeOH) | LC-MS Grade | |
| Formic Acid | LC-MS Grade | |
| Ammonium Formate | Analytical Grade | |
| Water | Deionized, 18 MΩ·cm (e.g., Milli-Q) | |
| Biological Matrix | Human Plasma, K2-EDTA or K3-EDTA | Procured from an accredited biobank |
| Labware | Polypropylene microcentrifuge tubes | 1.5 mL or 2.0 mL |
| Adjustable precision pipettes and tips | Calibrated | |
| Autosampler vials with inserts | 2 mL, glass or polypropylene | |
| Instrumentation | Liquid Chromatography System | HPLC or UPLC system |
| Tandem Mass Spectrometer | Triple quadrupole (e.g., AB Sciex API 4000/5500, Thermo TSQ Quantum) | |
| Centrifuge | Refrigerated microcentrifuge capable of >10,000 x g |
Detailed Extraction Protocol
This protocol is designed for high-throughput processing and subsequent analysis by LC-MS/MS.
Step 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of bedaquiline, M2, bedaquiline-d6, and M2-d3, C13 reference standards. Dissolve each in a suitable solvent like methanol or DMSO to a final concentration of 1 mg/mL. Store at -20°C or -80°C.
-
Intermediate & Spiking Solutions: Prepare serial dilutions from the primary stocks using a 50:50 (v/v) acetonitrile:water mixture to create working solutions for calibration standards and quality controls (QCs).
-
Internal Standard (IS) Working Solution: Dilute the IS stocks (bedaquiline-d6 and M2-d3, C13) in acetonitrile to a final concentration appropriate for the assay (e.g., 100 ng/mL). This solution will also serve as the protein precipitation reagent.
Step 2: Sample Preparation Workflow
The entire procedure should be performed on ice or in a cold room where possible to minimize enzymatic degradation.
-
Sample Thawing: Thaw frozen plasma samples, calibration curve (CC) standards, and quality control (QC) samples in a water bath at room temperature, then place them on ice.
-
Aliquoting: Into appropriately labeled 1.5 mL microcentrifuge tubes, pipette 100 µL of each sample (unknown, CC, or QC).
-
Protein Precipitation & IS Addition: Add 300 µL of the cold Internal Standard Working Solution (in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma is critical for efficient protein precipitation.
-
Vortex Mixing: Immediately cap the tubes and vortex vigorously for at least 1 minute. This step is crucial to ensure the complete denaturation of proteins and the thorough mixing of the IS with the sample.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C . This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Supernatant Transfer: Carefully aspirate 200 µL of the clear supernatant without disturbing the protein pellet. Transfer it into a clean autosampler vial.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Workflow Visualization
The following diagram illustrates the key steps of the protein precipitation workflow.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Population pharmacokinetics and model-based dosing evaluation of bedaquiline in multidrug-resistant tuberculosis patients [frontiersin.org]
- 4. Bedaquiline Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between Plasma and Intracellular Concentrations of Bedaquiline and Its M2 Metabolite in South African Patients with Rifampin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of Bedaquiline and Metabolite M2 in Patients With Drug‐Resistant Tuberculosis: The Effect of Time‐Varying Weight and Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Note: High-Precision Preparation of N-Monodesmethyl Bedaquiline (M2) Stock Solutions
Executive Summary & Scientific Context
N-Monodesmethyl bedaquiline (M2) is the primary bioactive metabolite of Bedaquiline (TMC207), a diarylquinoline antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] While M2 exhibits 4-to-6-fold lower antimycobacterial potency than the parent compound, its systemic accumulation is clinically significant.[1][2] M2 has an extremely long terminal half-life (~5.5 months) and is more strongly associated with phospholipidosis and QT interval prolongation than Bedaquiline itself.[1][2]
Precise preparation of M2 stock solutions is critical for Therapeutic Drug Monitoring (TDM), pharmacokinetic (PK) profiling, and metabolic stability assays.[1] This guide addresses the specific physicochemical challenges of M2, including its high lipophilicity (LogP ~6.7), potential for non-specific binding (NSB) to laboratory plastics, and light sensitivity.[1]
Physicochemical Dossier
Understanding the molecule is the first step to reproducible stock preparation.[1] M2 is a basic amine and highly hydrophobic.[1]
| Property | Value | Critical Implication |
| Compound Name | N-Monodesmethyl bedaquiline (M2) | Metabolite of Bedaquiline (TMC207) |
| CAS Number | 861709-47-9 | Verify against Certificate of Analysis (CoA) |
| Molecular Weight | 541.51 g/mol (Free Base) | Crucial: Standards are often supplied as salts (e.g., Fumarate).[1][2] You must correct for this. |
| LogP | ~6.7 | Extremely lipophilic.[1] Insoluble in water.[1][3] Soluble in DMSO/Methanol.[1] |
| pKa | ~8.9 (Basic amine) | Ionized at physiological pH; prone to sticking to glass surfaces in purely aqueous, neutral buffers.[1] |
| Solubility | DMSO (>10 mg/mL), Methanol | Avoid aqueous buffers for master stocks.[1] |
Metabolic Context & Pathway Visualization[1][2]
M2 is formed via N-demethylation of Bedaquiline, primarily catalyzed by CYP3A4.[1][2][4][5] Understanding this pathway is essential when designing metabolic stability or inhibition assays.[1]
Figure 1: Metabolic pathway of Bedaquiline highlighting the formation of M2 via CYP3A4 and its link to toxicity markers.[1][2][6]
Materials & Equipment
Solvents[1][2]
-
Dimethyl Sulfoxide (DMSO): anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1][2] Why: Prevents hydrolysis and ensures complete solubilization of lipophilic cores.[1]
-
Methanol (MeOH): LC-MS grade.[1][2] Why: Useful for intermediate dilutions; evaporates faster than DMSO if solvent exchange is needed.[1]
Labware
-
Vials: Amber borosilicate glass vials (Type I). Why: M2 is light-sensitive.[1][2] Glass minimizes adsorption compared to standard polypropylene.[1]
-
Pipette Tips: Low-retention tips. Why: Reduces loss of hydrophobic compound during transfer.[1]
Protocol: Preparation of Master Stock Solution
Target Concentration: 1.0 mg/mL (Free Base Equivalent) Volume: 5.0 mL[1]
Step 1: Salt Correction Calculation (The "Self-Validating" Step)
Reference standards are frequently supplied as salts (e.g., fumarate, hydrochloride).[1][2] You must calculate the mass required based on the free base content.[1]
[1]-
Example: If you have M2 Fumarate (MW ~657.5 g/mol ) with 98% purity.[1]
-
Target: 5 mg total free base (1 mg/mL in 5 mL).[1]
-
Ratio: 541.5 / 657.5 = 0.823 (82.3% is active drug).[1]
-
Calculation:
.[1] -
Action: Weigh 6.20 mg of the salt to get 5.0 mg of active M2.
Step 2: Dissolution[1][7]
-
Weigh the calculated amount of M2 powder into a tared amber glass vial.
-
Add approximately 80% of the final volume of DMSO (e.g., 4 mL).[1]
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at ambient temperature for 5 minutes. Note: Watch for heating; DMSO generates heat when mixed with water, but pure DMSO is stable.[1] Ensure no precipitation occurs.
-
Bring to final volume (5.0 mL) with DMSO.
-
Invert 10 times to mix.
Step 3: Aliquoting & Storage[1]
-
Divide into small aliquots (e.g., 100 µL) in amber glass vials or high-quality polypropylene cryovials (if stored at -80°C).
-
Storage: -80°C is preferred for long-term stability (>6 months). -20°C is acceptable for <1 month.[1][2]
-
Avoid Freeze-Thaw: M2 is stable, but repeated opening introduces moisture, which can cause precipitation of this highly hydrophobic compound.[1]
Protocol: Working Standard Preparation (Serial Dilution)
For LC-MS/MS calibration curves, you must dilute the DMSO master stock.[1][2]
Solvent: 50:50 Methanol:Water (v/v) or 100% Methanol.[1] Warning: Do not dilute directly into 100% water; M2 will precipitate and adhere to the plastic walls immediately.[1]
Figure 2: Serial dilution workflow to transition from DMSO stock to aqueous-compatible working solutions.
-
Intermediate Stock (10 µg/mL): Dilute 10 µL of Master Stock into 990 µL of 100% Methanol .
-
Working Solutions: Perform serial dilutions using 50:50 Methanol:Water.
-
Final Spiking: When spiking into plasma or culture media, ensure the final organic solvent concentration is <1% (v/v) to prevent protein denaturation or enzyme inhibition, while maintaining M2 solubility.[1]
Quality Control & Validation
To ensure the stock solution was prepared correctly, verify using one of the following methods:
-
LC-MS/MS Verification (Gold Standard):
-
Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex).[1][2]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
-
Transition: Monitor m/z 541.1
480.1 (Quantifier). -
Check: Compare peak area against a previously validated lot or an external certified reference standard (CRM).[1]
-
-
UV-Vis Spectrophotometry:
References
-
Janssen Therapeutics. (2012).[1] Sirturo (bedaquiline) Prescribing Information.[1] FDA.[1][5][7] [Link]
-
Centers for Disease Control and Prevention (CDC). (2013).[1] Provisional CDC Guidelines for the Use and Safety Monitoring of Bedaquiline Fumarate (Sirturo) for the Treatment of Multidrug-Resistant Tuberculosis.[1] MMWR Recomm Rep. [Link][1]
-
van Heeswijk, R. P., et al. (2014).[1] The pharmacokinetics of bedaquiline in patients with multidrug-resistant tuberculosis.[1][5][8][9] Clinical Pharmacology & Therapeutics.[1] [Link]
-
PubChem. (2023).[1] N-Monodesmethyl bedaquiline (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Svensson, E. M., et al. (2015).[1] Determination of bedaquiline in human serum using liquid chromatography-tandem mass spectrometry.[1][2][4][8][9] Antimicrobial Agents and Chemotherapy.[1][9] [Link][1]
Sources
- 1. Bedaquiline | C32H31BrN2O2 | CID 5388906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Monodesmethyl bedaquiline | C31H29BrN2O2 | CID 58853307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. N-Monodesmethyl bedaquiline | 861709-47-9 | Benchchem [benchchem.com]
- 5. Bedaquiline fumarate | Manasa Life Sciences [manasalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
3. Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS Sensitivity for N-Monodesmethyl Bedaquiline
Welcome to the technical support center for the bioanalysis of N-Monodesmethyl bedaquiline (M2). This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity and robustness of their Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this critical metabolite of bedaquiline.
This resource is structured into two main parts: a Frequently Asked Questions (FAQs) section for rapid answers to common queries, and a detailed Troubleshooting Guide for a systematic, in-depth approach to resolving specific sensitivity issues.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick, actionable answers to common challenges encountered during method development for N-Monodesmethyl bedaquiline.
Q1: I'm not seeing any signal for N-Monodesmethyl bedaquiline. What's the first thing I should check?
A: Before diving into complex troubleshooting, verify the fundamentals. Confirm the correct Multiple Reaction Monitoring (MRM) transitions are being used. For N-Monodesmethyl bedaquiline (M2), the protonated precursor ion [M+H]⁺ is approximately 541.1 m/z . A common, high-intensity product ion is 480.1 m/z [1]. Ensure your instrument is in positive electrospray ionization (ESI+) mode and that the collision energy is set appropriately (a starting point is ~34 eV)[1]. Also, confirm that your stock solutions and standards are correctly prepared and have not degraded[2].
Q2: My sensitivity is poor. What is the most likely cause?
A: Poor sensitivity in LC-MS analysis of biological samples often stems from two primary sources: inefficient sample preparation leading to low analyte recovery, and matrix effects causing ion suppression. N-Monodesmethyl bedaquiline and its parent drug are relatively non-polar and can be effectively extracted from plasma or serum using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[3][4]. Simple protein precipitation, while fast, can lead to significant matrix effects and is often not suitable for achieving the lowest limits of quantification[5].
Q3: Which sample preparation technique do you recommend for plasma samples?
A: For achieving high sensitivity and minimizing matrix effects, Solid-Phase Extraction (SPE) is highly recommended[3][4]. A mixed-mode cation exchange polymer-based sorbent is often effective for basic compounds like N-Monodesmethyl bedaquiline. Alternatively, Liquid-Liquid Extraction (LLE) using a solvent like methyl tertiary butyl ether (MTBE) has also been shown to be effective and can provide very clean extracts[6][7].
Q4: What are the best LC conditions for separating N-Monodesmethyl bedaquiline?
A: A standard C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) typically provides good retention and peak shape. The mobile phase should consist of an organic solvent (acetonitrile or methanol) and an aqueous component with an acidic modifier. Using 0.1% formic acid in both the aqueous and organic phases is a common and effective choice[6][8]. This ensures the analyte, which is a weak base, is protonated, leading to better retention on the C18 column and, crucially, promoting efficient ionization in the ESI source[9][10].
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving sensitivity issues, broken down by the analytical workflow.
Logical Troubleshooting Workflow
When encountering low sensitivity, it's crucial to follow a logical diagnostic sequence to avoid unnecessary changes. The following flowchart outlines a systematic approach.
Caption: A systematic workflow for troubleshooting low LC-MS sensitivity.
Section A: Mass Spectrometry Optimization
Q: How do I confirm my MRM transitions and optimize compound-dependent parameters?
A: Direct infusion of a pure standard of N-Monodesmethyl bedaquiline is the most effective way to optimize these parameters.
-
Rationale: Direct infusion decouples the mass spectrometer from the liquid chromatograph, allowing for stable and continuous introduction of the analyte. This makes it easier to find the optimal cone/declustering potential and collision energy for your specific instrument.
-
Protocol:
-
Prepare a ~100-500 ng/mL solution of N-Monodesmethyl bedaquiline in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Infuse this solution directly into the mass spectrometer at a low flow rate (5-10 µL/min).
-
Perform a Q1 scan to find the parent ion, which should be the [M+H]⁺ at m/z 541.1.
-
Perform a product ion scan on m/z 541.1 to identify the most intense and stable fragment ions. The fragment at m/z 480.1 is a well-documented and robust choice[1].
-
Set up an MRM method with the selected transition (e.g., 541.1 -> 480.1) and ramp the collision energy and cone voltage to find the values that yield the highest, most stable signal.
-
Table 1: Published MRM Transitions for Bedaquiline and Metabolite M2
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) | Source |
| Bedaquiline (BDQ) | 555.1 | 58.4 | ~34 | [1] |
| N-Monodesmethyl Bedaquiline (M2) | 541.1 | 480.1 | ~34 | [1] |
| Bedaquiline-d6 (IS) | 561.2 | 64.4 | ~34 | [1] |
Q: My signal is unstable or low even with direct infusion. What ESI source parameters should I optimize?
A: ESI source parameters are critical for efficient ion generation and transfer. A systematic optimization is key.
-
Rationale: The process of creating gas-phase ions from liquid droplets is highly dependent on factors like gas flow, temperature, and voltages. An improperly tuned source will result in poor desolvation (leading to clusters and noise) or inefficient ionization (leading to low signal)[9][11].
-
Key Parameters to Optimize:
-
Capillary/Spray Voltage: Start around 3.5 kV for positive mode. Too low gives poor ionization; too high can cause instability or in-source fragmentation[9].
-
Nebulizer Gas: This gas shears the liquid into fine droplets. Higher pressure creates smaller droplets, aiding desolvation, but excessive pressure can suppress the signal.
-
Drying Gas (Desolvation Gas) Flow & Temperature: This is crucial for evaporating the solvent from the droplets. Higher temperatures and flows increase desolvation efficiency, which is important for higher LC flow rates. However, excessively high temperatures can cause thermal degradation of the analyte. A typical starting range is 250–450°C[9].
-
Source Position: The position of the ESI probe relative to the MS inlet can have a significant impact on sensitivity. Optimize this for maximum signal intensity.
-
Section B: Chromatography Troubleshooting
Q: My peak shape is poor (broad, tailing). How does this affect sensitivity and how can I fix it?
A: Poor peak shape directly reduces sensitivity by lowering the peak height (signal-to-noise ratio). For a basic compound like N-Monodesmethyl bedaquiline, peak tailing is a common issue.
-
Rationale: Peak tailing often occurs due to secondary interactions between the basic analyte and residual acidic silanol groups on the silica-based column packing. Adding an acidic modifier to the mobile phase protonates the analyte to [M+H]⁺ and simultaneously suppresses the ionization of the silanol groups, minimizing these unwanted interactions.
-
Solutions:
-
Mobile Phase pH: Ensure your mobile phase pH is at least 2 pH units below the pKa of your analyte. Using 0.1% formic acid or 5 mM ammonium formate is highly effective[6][7][10].
-
Organic Solvent: While both acetonitrile and methanol are used, acetonitrile often provides sharper peaks and lower backpressure.
-
Column Choice: If tailing persists, consider a column with advanced end-capping or a hybrid particle technology (e.g., BEH, Poroshell) which has fewer active silanol sites.
-
Table 2: Example Starting LC Gradient
| Time (min) | Flow Rate (mL/min) | %A (Water + 0.1% Formic Acid) | %B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 4.0 | 0.4 | 5 | 95 |
| 5.0 | 0.4 | 5 | 95 |
| 5.1 | 0.4 | 95 | 5 |
| 6.0 | 0.4 | 95 | 5 |
Section C: Sample Preparation and Matrix Effects
Q: How do I know if I have a matrix effect problem?
A: The most definitive way to assess matrix effects is through a post-extraction spike experiment.
-
Rationale: Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) interfere with the ionization of the analyte in the ESI source, typically causing suppression[12][13]. This leads to inaccurate and imprecise results, especially at low concentrations.
-
Experimental Protocol:
-
Extract a blank plasma sample using your current method.
-
Spike the extracted blank sample with a known amount of N-Monodesmethyl bedaquiline standard. This is Sample A .
-
Prepare a neat solution of the analyte in mobile phase at the exact same final concentration as Sample A . This is Sample B .
-
Inject both samples and compare the peak areas.
-
Matrix Effect (%) = (Peak Area of A / Peak Area of B) * 100 . A value < 100% indicates ion suppression; a value > 100% indicates ion enhancement. Values between 85-115% are often considered acceptable.
-
Q: I've confirmed ion suppression. What is the best way to clean up my sample?
A: Switching from a simple protein precipitation to a more rigorous extraction technique like Solid-Phase Extraction (SPE) is the most effective solution.
-
Rationale: SPE provides superior cleanup by utilizing different chemical interactions to selectively isolate the analyte of interest while washing away interfering matrix components like phospholipids and salts[3][4].
-
Step-by-Step SPE Protocol (Example using Mixed-Mode Cation Exchange):
Caption: Workflow for Solid-Phase Extraction (SPE) of N-Monodesmethyl bedaquiline.
References
-
Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Bedaquiline and Rifabutin in Human Plasma. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study. (2024). ResearchGate. Retrieved February 7, 2024, from [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). DEGRUIF. Retrieved February 7, 2024, from [Link]
-
Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk. (2023). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Development and validation of an LC-MS/MS multiplex assay for the quantification of bedaquiline, n-desmethyl bedaquiline, linezolid, levofloxacin, and clofazimine in dried blood spots. (2025). PubMed. Retrieved February 7, 2024, from [Link]
-
Current Developments in LC-MS for Pharmaceutical Analysis. (n.d.). Lirias. Retrieved February 7, 2024, from [Link]
-
Relationship between Plasma and Intracellular Concentrations of Bedaquiline and Its M2 Metabolite in South African Patients with Rifampin-Resistant Tuberculosis. (n.d.). American Society for Microbiology. Retrieved February 7, 2024, from [Link]
-
An LC-MS/MS-based method to analyze the anti-tuberculosis drug bedaquiline in hair. (2018). NIH National Library of Medicine. Retrieved February 7, 2024, from [Link]
-
Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry. (2015). PubMed Central. Retrieved February 7, 2024, from [Link]
-
Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry. (2015). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study. (2024). PubMed Central. Retrieved February 7, 2024, from [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). PubMed Central. Retrieved February 7, 2024, from [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved February 7, 2024, from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022). Chromatography Online. Retrieved February 7, 2024, from [Link]
-
Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk. (2023). NIH National Library of Medicine. Retrieved February 7, 2024, from [Link]
-
How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013). ResearchGate. Retrieved February 7, 2024, from [Link]
Sources
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- 3. Development and validation of an LC-MS/MS multiplex assay for the quantification of bedaquiline, n-desmethyl bedaquiline, linezolid, levofloxacin, and clofazimine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Recovery of M2 Metabolites
Welcome to the technical support center dedicated to addressing a common and often frustrating challenge in bioanalysis: the low recovery of M2 metabolites. As drug development professionals, achieving accurate and reproducible quantification of metabolites is paramount for understanding pharmacokinetics and ensuring drug safety. M2 metabolites, often glucuronide or sulfate conjugates, present unique extraction challenges due to their increased polarity and potential for instability.
This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies. We will move beyond simple procedural lists to explain the why behind each step, empowering you to make informed decisions and optimize your extraction workflows.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when encountering low M2 metabolite recovery.
Q1: What are the most likely general causes for low recovery of my M2 metabolite?
Low recovery rates can stem from a variety of factors, often related to the physicochemical properties of the M2 metabolite and its interaction with the biological matrix. The primary culprits are typically incomplete extraction from the sample matrix, degradation of the analyte during sample processing, or loss of the analyte during the cleanup or concentration steps.[1]
Q2: My M2 metabolite is a glucuronide. Does this require special consideration?
Absolutely. Glucuronide metabolites are significantly more polar than their parent drug. This increased polarity can make them challenging to extract from aqueous biological matrices like plasma or urine using traditional liquid-liquid extraction (LLE) with non-polar solvents.[2][3] Furthermore, glucuronides can be susceptible to enzymatic degradation by β-glucuronidases that may be present in the sample.[4][5]
Q3: I'm seeing inconsistent recovery across my samples. What could be the issue?
Inconsistent recovery often points to variability in your sample matrix or your extraction procedure. Differences in lipid or protein content between patient or animal samples can affect extraction efficiency. Procedurally, inconsistencies in vortexing times, pH adjustment, or the speed of loading samples onto an SPE cartridge can all lead to variable results.[6]
Q4: Is a low recovery rate always a problem if it's consistent?
While high recovery is always desirable, a consistent and reproducible low recovery may be acceptable, provided it is well-characterized and the method meets the required sensitivity and accuracy criteria set by regulatory guidelines. However, a recovery below 50% often indicates a fundamental issue with the extraction method that should be investigated.[7]
In-Depth Troubleshooting Guides
This section provides detailed, technique-specific guidance to diagnose and resolve low recovery issues.
Guide 1: Optimizing Solid-Phase Extraction (SPE)
Solid-phase extraction is a powerful technique for cleaning up complex samples and concentrating analytes. However, poor recovery is a common hurdle.
Common Problem: The M2 metabolite is not retained on the SPE cartridge and is lost in the loading or wash steps.
Root Cause Analysis: This "breakthrough" typically occurs due to an incorrect choice of sorbent, improper sample pH, or an inappropriate loading/wash solvent.[6][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low LLE recovery.
Detailed Steps & Explanations:
-
Solvent Polarity Matching: For polar M2 metabolites, you need to use a more polar extraction solvent than you would for the parent drug. [2]Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are good starting points. Sometimes, a mixture of solvents can be effective.
-
pH Adjustment: Similar to SPE, controlling the ionization state is crucial. To extract an acidic metabolite (like a glucuronide) into an organic solvent, you must neutralize its charge by acidifying the aqueous sample. This makes the metabolite less water-soluble and more likely to partition into the organic phase.
-
"Salting-Out" Effect: Adding a high concentration of salt (e.g., ammonium sulfate) to the aqueous phase can increase the partitioning of hydrophilic analytes into the organic solvent. [9][10]The salt increases the polarity of the aqueous phase, effectively "pushing" the less polar analyte into the organic phase.
Protocol: LLE Optimization
-
Aliquot your sample (e.g., plasma) into several tubes.
-
Spike each aliquot with a known concentration of your M2 metabolite standard.
-
pH Adjustment: Create a pH gradient across the tubes (e.g., pH 3, 5, 7, 9) by adding small amounts of acid or base.
-
Solvent Selection: To separate sets of pH-adjusted tubes, add different extraction solvents (e.g., ethyl acetate, MTBE, dichloromethane:isopropanol (9:1)).
-
Vortex thoroughly and centrifuge to separate the layers.
-
Collect the organic layer, evaporate to dryness, and reconstitute in mobile phase.
-
Analyze by LC-MS/MS and compare the recoveries to identify the optimal pH and solvent combination.
Guide 3: Addressing Challenges in Protein Precipitation (PPT)
PPT is a simple and fast method, but it can be prone to incomplete precipitation and co-precipitation of the analyte.
Common Problem: Low and/or inconsistent recovery after protein precipitation.
Root Cause Analysis: The analyte may be physically trapped (occluded) within the precipitated protein pellet, or the precipitation itself may be incomplete, leading to matrix effects downstream. [11]The choice of precipitation solvent is also critical. [12] Troubleshooting Workflow:
Caption: Troubleshooting workflow for low PPT recovery.
Detailed Steps & Explanations:
-
Choice of Solvent: Acetonitrile (ACN) and methanol (MeOH) are the most common PPT solvents. ACN often produces a cleaner supernatant, while MeOH may be better for extracting very polar compounds. [12]The ratio of solvent to sample is also important; a 3:1 ratio is a common starting point.
-
Temperature: Performing the precipitation at low temperatures (e.g., on ice or at -20°C) can result in a more compact protein pellet, reducing the chances of your analyte being trapped. [13]
-
Re-extraction of the Pellet: It's possible that a significant amount of your M2 metabolite is adsorbed to or trapped within the protein pellet. To check this, after centrifuging and collecting the supernatant, add a small volume of fresh precipitation solvent to the pellet, vortex, centrifuge again, and collect this second supernatant. Combining the two supernatants can significantly improve recovery.
References
- WelchLab. (2025, February 21).
- Phenomenex. Sample Prep Tech Tip: Low Recovery- SPE Method.
- Element Lab Solutions.
- LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- Agilent. Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes.
- ACS Omega. (2023, June 1). The Impact of the Serum Extraction Protocol on Metabolomic Profiling Using UPLC-MS/MS and FTIR Spectroscopy.
- Chromatography Forum. (2006, February 21).
- PubMed Central. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow.
- PubMed Central. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples.
- Phenomenex. (2024, March 4). The Complete Guide to Solid Phase Extraction (SPE).
- PubMed Central. (2022, January 28). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited.
- Abcam.
- PubMed Central. The extraction and hydrolysis of steroid monoglucuronides.
- Thermo Fisher Scientific. SPE Phase and Solvent Selection.
- DiVA. (2025, August 4). Global metabolomics profiling of glucuronides in human plasma, fecal, and cerebrospinal fluid samples.
- ACS Publications. (2022, February 4).
- SciSpace. (2012, February 29).
- Sigma-Aldrich.
- ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?.
- Hawach. (2025, November 11). Introduction and Method for Selecting SPE Cartridge.
- ResearchGate. (2018, February 16). Challenges in Metabolomics Analysis ....and a Solution.
- Sigma-Aldrich. Supelco Guide to Solid Phase Extraction.
- ResearchGate. (2018, November 6). The effect of sample pH on extraction efficiency.
- ResearchGate. (2022, August 2).
- Sigma-Aldrich. Solid Phase Extraction (SPE) Products.
- ResearchGate. (2025, August 9). (PDF) Hydrolysis of Conjugated Metabolites of Buprenorphine II. The Quantitative Enzymatic Hydrolysis of Norbuprenorphine-3- -D-Glucuronide in Human Urine.
- Thermo Fisher Scientific. Solid Phase Extraction Guide.
- PubMed Central. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
- PubMed Central. (2021, April 26). Influence of Extraction Solvent on Nontargeted Metabolomics Analysis of Enrichment Reactor Cultures Performing Enhanced Biological Phosphorus Removal (EBPR).
- PubMed. (2010, December 15).
- GL Sciences. SPE Cartridge Selection Guide.
- ResearchGate. (2025, September 10). (PDF) Global metabolomics profiling of glucuronides in human plasma, fecal, and cerebrospinal fluid samples.
- Max-Planck-Gesellschaft. Analyzing proteins and metabolites: All-in-One Extraction.
- PubMed Central. Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring.
- PubMed Central. (2023, December 21).
- PubMed Central. (2014, May 5).
- ResearchGate. (2019, March 4). Why do some analytes have a low recovery in Opti-MEM medium?.
- Bitesize Bio. (2025, May 23).
- Kura Biotech.
- ResearchGate. (2022, July 5).
- Agilent.
- Fisher Scientific. SPE Columns.
- MDPI. (2021, September 12).
- Semantic Scholar.
- IMCS. Rapid Hydrolysis of Glucuronidated Opiates and Opioids in Urine Using IMCSzyme.
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Technical Support Center: N-Monodesmethyl Bedaquiline (M2) Solubility & Handling
[1][2]
Status: Operational Subject: Troubleshooting Aqueous Solubility & Formulation for BDQ-M2 Audience: Assay Development Scientists, DMPK Researchers[1][2]
The Core Challenge: Why is M2 Crashing Out?
N-Monodesmethyl bedaquiline (M2) is the primary metabolite of Bedaquiline (TMC207).[1][2][3] Like its parent compound, M2 acts as a cationic amphiphile .[1][2] While the removal of the methyl group slightly increases polarity compared to Bedaquiline, the molecule retains an extremely high lipophilicity (LogP > 6.[2]5) and a rigid diarylquinoline core.[1][2]
The Solubility Trap: M2 is a weak base (pKa ~8.9).[1][2] It is soluble in acidic environments (simulating gastric fluid) but undergoes rapid desolvation and precipitation at neutral physiological pH (pH 7.4), such as in PBS or cell culture media.[1][2] Furthermore, its high affinity for surfaces leads to significant non-specific binding (NSB) to laboratory plastics, often mistaken for solubility issues.[1][2]
Physicochemical Profile
| Property | Value | Implication for Handling |
| LogP | ~ 7.3 (Predicted) | Extreme hydrophobicity.[1][2] Requires organic co-solvents or carriers.[1][2] |
| pKa | ~ 8.9 (Basic Amine) | Soluble at pH < 4.[1][2] Precipitates at pH > 6.[1][2]5. |
| Aq. Solubility | < 0.05 µg/mL (Neutral pH) | "Crash out" is immediate upon dilution in PBS without stabilizers.[1][2] |
| Protein Binding | > 99.9% | High affinity for BSA/Serum; requires carrier proteins in assay buffers.[2] |
| Plastic Binding | High | Critical: Use glass vials or low-binding polypropylene.[1][2] |
Decision Matrix: Solvent System Selection
Before beginning your experiment, select the solvent system based on your final target concentration and assay tolerance.[2]
Figure 1: Solvent selection workflow based on experimental requirements. Note the critical intermediate dilution step for low-concentration assays.
Troubleshooting Guide (Q&A)
Issue 1: Immediate Precipitation in PBS/Media
Q: "I diluted my 10 mM DMSO stock 1:1000 into PBS (pH 7.4) to get 10 µM, but the solution turned turbid instantly. Why?"
A: You triggered a "pH Shock."[1][2] At pH 7.4, M2 is largely uncharged and thermodynamically unstable in water.[2] The 0.1% DMSO final concentration is insufficient to solubilize the hydrophobic core.[2]
The Fix:
-
Use a Carrier: Never dilute M2 into "naked" buffer.[1][2] Ensure your buffer contains 0.1% - 0.5% BSA (Bovine Serum Albumin) or 5-10% FBS .[1][2] The protein acts as a "sink," binding the lipophilic drug and keeping it in pseudo-solution.[2]
-
Cyclodextrin Spike: Add 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to your PBS at a final concentration of 5-10% (w/v). This encapsulates the hydrophobic moiety.[2]
Issue 2: Loss of Potency/Concentration (Adsorption)
Q: "My LC-MS shows I only have 20% of the M2 concentration I prepared. Is it degrading?"
A: It is likely not degradation, but adsorption .[1][2] Diarylquinolines are "sticky."[1][2] If you prepared your serial dilutions in standard polystyrene plates or stored the solution in standard microfuge tubes, the compound has coated the plastic walls.[2]
The Fix:
-
Glass is King: Perform all intermediate dilutions in borosilicate glass vials.
-
Pre-coat Tips: Pre-rinse pipette tips with the solvent before transferring.[2]
-
Low-Bind Plastics: If you must use plastic, use "Low-Binding" polypropylene (e.g., Eppendorf LoBind).[1][2]
Issue 3: In Vivo Formulation Failure
Q: "I cannot get M2 into solution for oral gavage (PO) dosing in mice. DMSO is too toxic." [1][2]
A: DMSO is poor for oral dosing of this compound due to precipitation in the stomach.[2] You need an acidified inclusion complex.[1][2]
The Protocol (Validated for Diarylquinolines):
-
Prepare 20% (w/v) HP-β-CD in purified water.
-
Slowly add 1M Tartaric Acid or 0.1N HCl dropwise while vortexing until the solution clears (Target pH 3.0 - 4.0).
-
The acidic environment protonates the amine (increasing solubility), while the cyclodextrin shields the hydrophobic rings.[2]
Standard Operating Procedure: Preparation for In Vitro Assays
This protocol minimizes precipitation risks for IC50/MIC determinations.[1][2]
Materials
-
Vessels: Amber Glass Vials (2 mL).
Step-by-Step Protocol
-
Stock Preparation (10 mM):
-
Intermediate Dilution (The "Sandwich" Method):
-
Final Dilution (Rapid Dispersion):
-
Validation (Self-Check):
Molecular Mechanism of Solubility[1][2]
Understanding the interaction between the solvent and the molecule ensures better experimental design.[2]
Figure 2: Mechanism of solubility dependence on pH and carrier molecules.[1][2]
References
-
PubChem. Bedaquiline (Compound Summary).[1][2] National Library of Medicine.[2][3] [Link][1][2]
-
Tullis, E., et al. (2019). Preparation Strategies of the Anti-Mycobacterial Drug Bedaquiline for Intrapulmonary Routes of Administration.[2] Pharmaceutics.[1][2][4] [Link][1][2]
-
van Heeswijk, R. P., et al. (2014). The pharmacokinetics of the investigational ant-tuberculosis drug TMC207.[1][2] The International Journal of Tuberculosis and Lung Disease.[2] (Contextual data on M2 metabolite pharmacokinetics). [Link]
-
DrugBank Online. Bedaquiline: Pharmacology & Metabolites.[1][2] [Link][1][2]
Sources
- 1. Bedaquiline | CAS#:843663-66-1 | Chemsrc [chemsrc.com]
- 2. Bedaquiline - Wikipedia [en.wikipedia.org]
- 3. Bedaquiline | C32H31BrN2O2 | CID 5388906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation Strategies of the Anti-Mycobacterial Drug Bedaquiline for Intrapulmonary Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bedaquiline (TMC207) & M2 Metabolite Bioanalysis
Topic: Preventing Degradation & Loss During Sample Preparation
Senior Application Scientist: Dr. Aris Thorne Department: Bioanalytical Method Development Status: [ONLINE]
Introduction: The "Phantom" Degradation
Welcome. If you are here, you are likely observing inconsistent recovery rates, non-linear standard curves at low concentrations, or "disappearing" peaks for Bedaquiline (BDQ) and its N-monodesmethyl metabolite (M2).
Here is the critical insight: What many researchers label as "degradation" is frequently Non-Specific Binding (NSB) or Photolysis .
Bedaquiline is a cationic amphiphilic drug with an extremely high lipophilicity (LogP ~7.3). It behaves less like a typical small molecule and more like a "sticky" lipid. It adheres aggressively to plastic, glass, and chromatography flow paths. Furthermore, the quinoline core is photosensitive.
This guide moves beyond generic protocols to address the specific physicochemical failure modes of BDQ/M2.
Module 1: Photostability (True Chemical Degradation)
Q: My M2 internal standard (IS) signal drifts throughout the day, even in the autosampler. Is the metabolite chemically unstable?
A: It is likely photodegradation , not thermal instability. Both BDQ and M2 contain a quinoline structure susceptible to UV-induced radical formation. While thermally stable in plasma at room temperature for ~4 hours, exposure to direct sunlight or high-intensity fluorescent lab light can induce degradation within minutes.
The Protocol:
-
Amber Everything: All stock solutions, working standards, and final extracts must be stored in amber glass vials.
-
The "Red Light" Rule: During critical handling steps (weighing, spiking), work under monochromatic red light or low-UV yellow light if possible.
-
Foil Wrap: If amber tubes are unavailable for centrifugation, wrap polypropylene tubes in aluminum foil immediately after collection.
Stability Data Snapshot:
| Condition | Stability Window | Risk Level |
|---|---|---|
| Plasma (RT, Dark) | ~4 Hours | Low |
| Plasma (RT, Sunlight) | < 30 Minutes | Critical |
| Stock (DMSO, -80°C) | > 6 Months | Low |
| Autosampler (4°C, Dark) | 24-48 Hours | Low |
Module 2: Non-Specific Binding (The "Invisible" Loss)
Q: My lower limit of quantification (LLOQ) samples have <50% recovery, but my high standards are fine. Why?
A: This is the hallmark of adsorption saturation . At high concentrations, there is enough drug to saturate the binding sites on the tube walls, leaving plenty free in solution. At low concentrations (LLOQ), the tube walls "eat" a significant percentage of your analyte.
The Mechanism: BDQ is highly hydrophobic. In aqueous environments (like urine, CSF, or high-water mobile phases), it seeks any hydrophobic surface (polypropylene tubes, pipette tips) to escape the water.
Troubleshooting Protocol:
-
Material Selection: Use Low-Binding (LoBind) polypropylene tubes. Avoid standard glass for aqueous solutions unless silanized.
-
The "Anti-Stick" Additive: Never store BDQ/M2 in 100% aqueous, acidic solutions.
-
Correction: Ensure your reconstitution solvent contains at least 30-50% organic solvent (Methanol or Acetonitrile) or a surfactant like 0.01% Tween-20 if high organic content is incompatible with your chromatography.
-
-
Pipetting: Pre-wet pipette tips with the solvent before transferring critical low-concentration standards.
Module 3: Extraction Methodologies (PPT vs. LLE)
Q: I am using Protein Precipitation (PPT) with Acetonitrile, but I see significant matrix effects. Should I switch methods?
A: Yes. While PPT is fast, it leaves behind phospholipids that compete for ionization (suppression). For BDQ, Liquid-Liquid Extraction (LLE) is superior because it isolates the lipophilic drug from the dirty plasma matrix more effectively.
Recommended LLE Workflow (High Purity): This protocol uses Methyl Tertiary Butyl Ether (MTBE), which provides excellent recovery for BDQ while leaving polar interferences behind.
-
Aliquot: 50 µL Plasma into a LoBind tube.
-
IS Addition: Add 10 µL Deuterated IS (BDQ-d6).
-
Buffer: Add 50 µL Ammonium Acetate (pH ~7) to neutralize charges (improves extraction into organic phase).
-
Extraction: Add 750 µL MTBE (Methyl Tertiary Butyl Ether).
-
Agitation: Vortex vigorously for 5 minutes (essential for partitioning).
-
Separation: Centrifuge at 10,000 x g for 5 mins.
-
Transfer: Flash freeze the aqueous (bottom) layer in dry ice/methanol bath; pour off the organic (top) layer into a clean amber tube.
-
Dry Down: Evaporate under nitrogen at 40°C.
-
Reconstitution: CRITICAL STEP. Reconstitute in Methanol:Water (50:50 v/v) . Do not use high aqueous content here or the drug will stick to the new vial.
Visualizing the Workflow
The following diagram illustrates the decision logic for troubleshooting recovery issues, distinguishing between degradation (Light) and loss (Adsorption).
Caption: Decision tree for isolating Bedaquiline/M2 failure modes. Differentiates between photolysis (uniform loss) and adsorption (concentration-dependent loss).
Module 4: Chromatographic Stability (Carryover)
Q: I see "ghost peaks" of BDQ in my blank samples after a high concentration injection.
A: This is autosampler carryover , caused by the drug adsorbing to the injection needle or valve rotor.
The Fix: Standard needle washes (e.g., 100% Methanol) are often insufficient. You need a "strong" wash that can dissolve the lipophilic BDQ, and a "weak" wash to remove the strong solvent.
-
Wash 1 (Strong): Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid.[1]
-
Wash 2 (Weak): Methanol:Water (50:50).
References
-
Alffenaar, J. W., et al. (2015). "Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry." Antimicrobial Agents and Chemotherapy.[1]
-
van den Heuvel, M. E., et al. (2023). "Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk." Clinical Biochemistry.
-
Svensson, E. M., et al. (2016).[2] "Population Pharmacokinetics of Bedaquiline and Metabolite M2 in Patients With Drug-Resistant Tuberculosis." CPT: Pharmacometrics & Systems Pharmacology.
-
Tominaga, F., et al. (2010).[3] "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses." Journal of Pharmacological and Toxicological Methods.
Sources
4. Validation & Comparative
Validation of Bioanalytical Methods for Bedaquiline M2 per FDA/ICH M10 Guidelines
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals
Executive Summary: The Criticality of M2 Quantification
In the development of anti-tuberculosis regimens, Bedaquiline (BDQ) is a cornerstone drug. However, its primary metabolite,
Accurate quantification of M2 is not merely a pharmacokinetic (PK) exercise; it is a safety imperative.
This guide compares extraction methodologies and outlines a self-validating LC-MS/MS protocol compliant with the ICH M10 Bioanalytical Method Validation Guideline , which was adopted by the FDA in 2022, superseding previous regional guidances.
Comparative Analysis: Extraction Methodologies
Selecting the correct sample preparation strategy is the first "Go/No-Go" decision in method validation. Bedaquiline and M2 are highly lipophilic (LogP ~7.3), which dictates specific extraction behaviors.
Performance Matrix: PPT vs. LLE vs. SPE
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Principle | Chaos-based solubility shift (MeOH/ACN) | Partitioning based on LogP | Selective retention on sorbent |
| Recovery (M2) | High (>90%) but non-selective | Medium-High (75-85%) | High (>95%) |
| Matrix Effect | High (Phospholipids remain) | Low (Cleaner extract) | Lowest (Wash steps remove interferences) |
| Throughput | Ultra-High (96-well friendly) | Low (Phase separation time) | Medium (Cartridge management) |
| Cost | $ | ||
| Verdict | Preferred for Plasma PK | Preferred for Tissue/Sputum | Preferred for Trace Analysis |
Scientific Rationale for Selection
For routine plasma PK monitoring of Bedaquiline M2, Protein Precipitation (PPT) is the industry standard due to the drug's relatively high circulating concentrations (ng/mL to
Recommendation: Use PPT with an isotope-labeled internal standard (SIL-IS) to compensate for matrix effects, coupled with a C18 column capable of high-pH stability to ensure sharp peak shapes for these basic compounds.
Visualizing the Decision Pathway
The following decision tree assists in selecting the validation approach based on the biological matrix and sensitivity requirements.
Figure 1: Decision logic for selecting the extraction methodology based on matrix complexity and validation performance.
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed to meet ICH M10 standards for Selectivity, Accuracy, and Precision.
A. Reagents & Standards[1][2]
-
Internal Standard (IS): Bedaquiline-d6 or M2-d3 (Critical for compensating matrix effects in PPT).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid, Ammonium Formate.
B. Chromatographic Conditions[1][2][5][6][7]
-
Column: Poroshell 120 SB-C18 (2.1 x 50 mm, 2.7
m) or equivalent.-
Why? Core-shell particles provide high resolution at lower backpressures, essential for separating M2 from the parent drug and phospholipids.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5).
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient:
-
0.0 min: 30% B
-
4.0 min: 95% B (Elute M2/BDQ)
-
5.0 min: 95% B (Wash phospholipids)
-
5.1 min: 30% B (Re-equilibrate)
-
C. Sample Preparation (PPT Workflow)
-
Aliquot: Transfer 50
L of plasma into a 96-well plate. -
Spike IS: Add 20
L of Internal Standard working solution. -
Precipitate: Add 200
L of Ice-Cold Acetonitrile .-
Note: ACN precipitates proteins more densely than MeOH, often resulting in cleaner supernatants for mass spec.
-
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifuge: 4000 rpm for 10 minutes at 4°C.
-
Dilute: Transfer 100
L of supernatant to a fresh plate and dilute with 100 L of Mobile Phase A (to match initial mobile phase composition and prevent peak broadening).
Validation Parameters per ICH M10
To ensure the method is "self-validating," every run must include the following controls.
Selectivity & Specificity
-
Requirement: Analyze blank matrix from at least 6 individual sources.
-
Acceptance: Response in blank at retention time of M2 must be < 20% of the LLOQ response.
-
M2 Specific Check: Ensure no back-conversion of metabolites or interference from the parent Bedaquiline. Bedaquiline elutes close to M2; resolution (Rs) must be > 1.5.
Calibration Curve & Range
-
Typical Range: 10 ng/mL (LLOQ) to 5000 ng/mL (ULOQ).
-
Fit: Linear regression (
) with weighting. -
Acceptance: Non-zero standards must be within ±15% of nominal (±20% for LLOQ).
Matrix Effect (ME) & Recovery
-
Calculation:
-
ICH M10 Requirement: The IS-normalized matrix factor must have a CV < 15% across 6 lots of matrix.
Stability (The "M2" Factor)
M2 is stable, but light sensitivity is a known issue for the class.
-
Benchtop: 4 hours at room temperature (Amber light protection recommended).
-
Freeze-Thaw: Validate for at least 3 cycles (-70°C to RT).
-
Whole Blood Stability: Critical to validate before plasma separation to ensure M2 does not degrade during sample collection.
Analytical Workflow Diagram
Figure 2: Step-by-step LC-MS/MS bioanalytical workflow for Bedaquiline M2 quantification.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
van Heeswijk, R. P., et al. (2015). "Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry." Antimicrobial Agents and Chemotherapy.[3] Retrieved from [Link]
-
Svensson, E. M., et al. (2013). "Population Pharmacokinetics of Bedaquiline and its M2 Metabolite in Patients with Drug-Resistant Tuberculosis." CPT: Pharmacometrics & Systems Pharmacology. Retrieved from [Link]
-
World Health Organization. (2014).[2] Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis. "Annex 6: Bedaquiline." Retrieved from [Link]
Sources
- 1. Population Pharmacokinetics of Bedaquiline (TMC207), a Novel Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
M2 Metabolite Reference Standards: A Comparative Purity Guide
Executive Summary: The "M2" Bottleneck
In drug development, "M2" typically designates a secondary metabolite—often a phase II conjugate (e.g., glucuronide) or a downstream oxidative product (e.g., N-oxide of M1). Unlike parent drugs, M2 metabolites rarely have pharmacopeial reference standards available during early-to-mid-stage development.
This guide compares the three primary tiers of M2 reference standards: Certified Reference Materials (CRMs) , Analytical Standards , and Custom Research Grades . It provides a self-validating protocol for verifying M2 purity when commercial CRMs are unavailable, ensuring compliance with FDA Metabolites in Safety Testing (MIST) and ICH M3(R2) guidelines.
Comparative Analysis: Reference Standard Tiers
The choice of standard dictates the integrity of your quantitative data. Below is a technical comparison of the three available grades for M2 metabolites (e.g., Aflatoxin M2 as a CRM benchmark vs. a custom-synthesized drug metabolite).
Table 1: Performance Matrix of M2 Reference Standards
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Standard | Tier 3: Research Grade / Custom Synth |
| Primary Use | ISO 17034 Accredited Quantification, Legal Disputes | Routine QA/QC, Method Validation | Discovery Screening, ID Confirmation |
| Purity Confidence | 98-99% (with Uncertainty Budget ±0.5%) | >95% (Chromatographic Purity) | Variable (Often >90% based on Area%) |
| Traceability | SI-traceable (via qNMR/Mass Balance) | Traceable to internal primary standard | Often untraceable; "As is" basis |
| Water/Solvent Content | Explicitly quantified (KF/TGA) & factored in | Sometimes quantified | Rarely quantified; often assumed negligible |
| Stability Data | Real-time stability monitoring included | Accelerated stability data only | No stability data provided |
| Cost Factor | High ( | Moderate ( | High Initial ( |
Critical Insight: A common failure mode in MIST compliance is using a Tier 3 "M2" standard (90% purity) to quantify a disproportionate metabolite. If the standard contains 10% water/salts not accounted for, you will underestimate the metabolite's toxicity coverage in animal species by 10%, potentially triggering unnecessary clinical delays.
Technical Deep Dive: The Purity Gap
Why do M2 standards fail? Unlike stable parent drugs, M2 metabolites (especially acyl-glucuronides or N-oxides) are prone to:
-
Isomerization: Acyl migration in glucuronides changes the retention time and response factor.
-
Hygroscopicity: Polar metabolites absorb atmospheric water rapidly, rendering "weighed mass" inaccurate.
-
Matrix Interference: Synthetic byproducts often co-elute with the M2 peak in UV/MS.
Diagram 1: The "Purity Gap" Mechanism
This diagram illustrates how impurities in an uncharacterized M2 standard propagate errors into safety margins.
Caption: Propagation of error from an impure reference standard leading to overestimated exposure and compromised safety assessments.
Protocol: Self-Validating Purity Assessment
When a CRM is unavailable (common for proprietary Drug M2 metabolites), you must construct a Self-Validating System . Do not rely on the vendor's "Area %" Certificate of Analysis.
The "Golden Triangle" Method
This protocol triangulates purity using three orthogonal techniques.
Step 1: Quantitative NMR (qNMR) – The Absolute Truth
-
Purpose: Determine the absolute weight content (mass fraction) of the M2 molecule, independent of UV extinction coefficients.
-
Protocol:
-
Dissolve 5-10 mg of M2 in deuterated solvent (DMSO-d6 or D2O).
-
Add an internal standard (IS) with distinct shifts (e.g., Maleic Acid or TCNB) at a precise 1:1 molar ratio.
-
Acquire 1H-NMR with T1 relaxation delay > 5×T1 (typically 30-60s) to ensure full magnetization recovery.
-
Calculation:
-
Step 2: HPLC-UV-MS – The Relative Check
-
Purpose: Identify organic impurities and confirm no co-eluting isomers.
-
Protocol:
-
Run a gradient (5% -> 95% B) over 20 mins.
-
Use a Diode Array Detector (DAD) to check peak purity (spectral homogeneity).
-
Fail Criteria: If UV purity is >98% but qNMR shows 85% mass balance, the remaining 13% is likely inorganic salts or water (invisible to UV).
-
Step 3: Karl Fischer / TGA
-
Purpose: Quantify water/volatiles explicitly if qNMR is ambiguous.
Diagram 2: The Validation Workflow
This workflow ensures that a "Research Grade" M2 standard is elevated to "Analytical Grade" reliability.
Caption: Decision tree for elevating a research-grade metabolite standard to a validated reference material.
Experimental Data: Case Study (Hypothetical)
Scenario: Comparison of a Commercial "Research Grade" M2 (Glucuronide) vs. In-House Validated Standard.
| Parameter | Vendor CoA (Research Grade) | In-House Validation (qNMR + LC) | Impact |
| Purity Claim | 98.5% (HPLC Area %) | 84.2% (w/w qNMR) | 14.3% Error |
| Salt/Solvent | "Not Determined" | 12% Acetate salts + 3% H2O | Mass weighing error |
| Identity | MS Match | Confirmed | N/A |
| Result | Vendor standard would cause 14% under-dosing in spikes. |
References
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST). U.S. Food and Drug Administration. [Link]
-
ICH Harmonised Tripartite Guideline. (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2).[Link]
-
Pauli, G. F., et al. (2014). The 100% Quantitative NMR (qNMR) Reset. Journal of Natural Products, 77(6), 1473–1487. [Link]
-
BIPM. (2020). Purity Evaluation Guideline: Aflatoxin B1 & M Series. Bureau International des Poids et Mesures. [Link]
-
Vogel, M. (2024). Global Perspectives on Mycotoxin Reference Materials: Insights from Multi-Supplier Comparison. Toxins, 16(9). [Link]
Bioequivalence Study Endpoints for Bedaquiline and M2: A Comparative Technical Guide
Executive Summary Developing a bioequivalence (BE) strategy for Bedaquiline (BDQ) requires navigating a complex pharmacokinetic landscape characterized by a discrepancy between its single-dose effective half-life and its terminal elimination phase.[1] While Bedaquiline is the primary analyte for regulatory interchangeability, its active metabolite, N-monodesmethyl bedaquiline (M2), plays a critical role in the safety profile (QT prolongation).
This guide provides an evidence-based framework for designing BE studies for Bedaquiline, moving beyond standard templates to address the specific challenges of long-half-life compounds and active metabolites.
Pharmacokinetic Profile & Challenges
The design of a BE study for Bedaquiline hinges on two critical PK features: the "effective" vs. "terminal" half-life and the metabolic conversion to M2.
The Half-Life Paradox
-
Healthy Volunteers (Single Dose): Bedaquiline exhibits a multiphasic elimination.[1][2][3] In single-dose studies with healthy volunteers, the effective half-life is approximately 24–30 hours , driven by redistribution rather than elimination.[3]
-
Patients (Steady State): Deep tissue compartments saturate over time, revealing a terminal elimination half-life of ~5.5 months .[1]
Implication for Design: A standard crossover design is feasible in healthy volunteers if the washout period is calculated based on the detectable elimination phase in single-dose settings, rather than the 5.5-month terminal phase observed in patients.[3] However, regulatory bodies often recommend truncated AUC to mitigate washout risks.[1]
The M2 Metabolite (N-monodesmethyl bedaquiline)
-
Activity: M2 is biologically active (3–6 fold less potent than parent) but correlates more strongly with phospholipidosis and QT prolongation risks.[1]
-
Regulatory Stance: While M2 is critical for safety, Bedaquiline (Parent) remains the primary analyte for establishing bioequivalence.[1] M2 data is typically required as supportive evidence.[1]
Comparative Analysis of Study Designs
For Bedaquiline, the choice between Crossover and Parallel designs is not arbitrary; it is a trade-off between statistical power and logistical feasibility.
| Feature | Crossover Design (Recommended) | Parallel Design (Alternative) |
| Primary Utility | Standard for BE; eliminates inter-subject variability.[1] | Used if washout periods are impractical (>4 weeks).[1] |
| Statistical Power | High (Self-controlled).[1] Requires fewer subjects (~24-36). | Lower. Requires large sample size (~60-100) to balance groups.[1] |
| Washout Risk | High. Pre-dose concentrations in Period 2 must be <5% of Cmax.[1] | None. No carryover effects.[1] |
| Regulatory Preference | FDA/EMA Preferred for single-dose Bedaquiline.[1] | Accepted only if crossover is scientifically unjustified.[1] |
| Cost/Timeline | Lower cost; longer duration per subject.[1] | Higher cost (more subjects); shorter duration per subject.[1] |
Decision Logic for Study Design
The following logic flow dictates the selection of the study architecture:
Figure 1: Decision matrix for selecting Bedaquiline BE study design. Note that for healthy volunteers, the crossover design is standard due to the shorter apparent half-life in single-dose scenarios.[3]
Endpoint Selection Guide
Regulatory agencies (FDA, EMA, WHO) have harmonized requirements for Bedaquiline, emphasizing the parent compound and truncated AUCs.
Primary Endpoints (Bioequivalence Determination)
Bioequivalence is established solely on the 90% Confidence Intervals (CI) of the geometric mean ratios for the parent compound.
-
AUC(0-72h): Critical Endpoint. Due to the long half-life, FDA and EMA guidelines permit the use of Area Under the Curve truncated at 72 hours. This captures the absorption and distribution phases, which are most sensitive to formulation differences.
-
Rationale: Intrasubject variability is lower for truncated AUC than AUC(0-inf) for long half-life drugs.[1]
-
Secondary Endpoints (Supportive/Safety)[1]
-
Analyte: M2 Metabolite.
-
Metrics: Cmax, AUC(0-72h), and Metabolic Ratio (M2/Parent).[1]
-
Purpose: To document lack of unexpected metabolic deviation. M2 does not need to meet the 80-125% BE limits for approval, provided the parent data is passing.
Experimental Protocol: Self-Validating Workflow
This protocol outlines a Single-Dose, Randomized, Open-Label, 2-Period Crossover study under Fed Conditions .
Phase 1: Subject Selection & Preparation
-
Subjects: Healthy adults (18-55 years).[1]
-
Exclusion: History of QT prolongation or family history of sudden cardiac death (Critical due to Bedaquiline safety profile).[1]
-
Dietary Control: Standardized high-fat, high-calorie meal (approx. 800-1000 kcal, 50% fat) consumed 30 minutes prior to dosing.
Phase 2: Dosing & Sampling[4]
-
Sampling Matrix: Plasma (K2EDTA or Li-Heparin).[1]
-
Sampling Schedule (Truncated Design):
-
Pre-dose (0h)
-
0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 16, 24, 36, 48, 72 hours.[1]
-
Note: Sampling beyond 72h is unnecessary for the primary endpoint if using the truncated AUC approach.
-
Phase 3: Bioanalytical Methodology
-
Method: LC-MS/MS.
-
LLOQ Requirement: 1.0 ng/mL (Sufficient to cover 5% of Cmax).
-
Simultaneous Quantification: The assay must quantify both Bedaquiline and M2 in a single run to minimize analytical variability.
Figure 2: Simplified LC-MS/MS workflow for simultaneous quantification of Bedaquiline and M2.
Data Presentation & Acceptance Criteria
Summary of Endpoints
| Parameter | Definition | Acceptance Limit (90% CI) |
| Cmax | Maximum observed concentration | 80.00 – 125.00% |
| AUC(0-72h) | Area under curve to 72h (Truncated) | 80.00 – 125.00% |
| Tmax | Time to Cmax | Non-parametric analysis (No strict limit, usually ±20%) |
| M2 Metrics | Cmax, AUC for metabolite | Report only (No strict BE limit) |
Statistical Handling of Long Half-Life
If a crossover design is used and pre-dose concentrations in Period 2 are detectable (>5% of Cmax) due to insufficient washout:
-
Drop the subject from analysis (if protocol pre-specifies).[1]
-
Parallel Design Fallback: If >5% carryover is observed in many subjects, the study may need to be analyzed as a parallel design using only Period 1 data (though this significantly reduces power).[1]
References
-
US Food and Drug Administration (FDA). (2024).[1] Draft Guidance on Bedaquiline Fumarate. Recommended for bioequivalence studies involving bedaquiline.[1][3][8][9][10] Link
-
World Health Organization (WHO). (2024).[1][3] Notes on the design of bioequivalence study: Bedaquiline. Prequalification Team - Medicines. Link
-
European Medicines Agency (EMA). (2010).[1] Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **.[1] Covers truncated AUC usage for long half-life drugs. Link
-
Svensson, E. M., et al. (2016).[1][4] "Population Pharmacokinetics of Bedaquiline and Metabolite M2 in Patients With Drug-Resistant Tuberculosis." CPT: Pharmacometrics & Systems Pharmacology, 5(11), 682–691.[1][5] Provides mechanistic insight into the half-life discrepancy. Link
-
Diacon, A. H., et al. (2014).[1] "Multidrug-Resistant Tuberculosis and Culture Conversion with Bedaquiline." The New England Journal of Medicine, 371, 723-732. Establishes the clinical relevance of M2 and parent exposure. Link[1]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Population Pharmacokinetics of Bedaquiline (TMC207), a Novel Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
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Clinical Relevance of Monitoring N-Monodesmethyl Bedaquiline Ratios
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bedaquiline (BDQ) has revolutionized the treatment of Multidrug-Resistant Tuberculosis (MDR-TB).[1] However, its safety profile is inextricably linked to its primary metabolite, N-monodesmethyl bedaquiline (M2) .[2] While BDQ drives bactericidal activity, M2 is a less active surrogate that disproportionately drives toxicity—specifically phospholipidosis and QT prolongation.[3]
This guide challenges the standard practice of monitoring parent drug concentrations alone.[3] We compare the M2/BDQ Ratio against standard PK monitoring, demonstrating why this ratio is a superior biomarker for hepatic CYP3A4 activity, drug-drug interactions (DDIs), and intracellular toxicity risk.[3]
Mechanistic Foundation: The BDQ-M2 Axis[3]
To interpret the clinical relevance of the M2/BDQ ratio, one must understand the causality of its formation and its distinct biological fate.[3]
The Metabolic Pathway
Bedaquiline is metabolized primarily by CYP3A4 via N-demethylation to form M2.[1][3][4][5]
-
Bedaquiline (Parent): High anti-mycobacterial potency; lipophilic; large volume of distribution (
). -
M2 (Metabolite): 3–6 fold lower anti-mycobacterial potency; higher cytotoxicity; stronger inducer of phospholipidosis.[3]
The Toxicity Disconnect
While plasma levels of M2 are typically 10-fold lower than BDQ (Ratio ~0.1–0.3), M2 accumulates intracellularly (in PBMCs and tissues) at concentrations 10–20 times higher than the parent drug.[3] This intracellular sequestration explains why plasma ratios alone can underestimate toxicity risks if not contextualized correctly.[3]
Figure 1: Metabolic pathway of Bedaquiline showing the divergence between efficacy (driven by parent) and toxicity (driven disproportionately by the M2 metabolite).[3]
Comparative Analysis: Ratio vs. Parent Monitoring
The following table compares the utility of monitoring the M2/BDQ ratio against the traditional approach of monitoring BDQ plasma concentrations alone.
Table 1: Performance Comparison of Monitoring Strategies
| Feature | Standard: BDQ Plasma Concentration | Advanced: M2/BDQ Ratio | Scientific Rationale |
| Primary Utility | Confirming exposure/adherence.[1] | Assessing metabolic status & DDI. | Ratio normalizes for adherence; shifts indicate enzyme induction/inhibition.[3] |
| Toxicity Prediction | Moderate correlation with QTc.[1][3] | High correlation with QTc & Phospholipidosis.[3] | M2 is the more potent hERG channel blocker and phospholipidosis inducer.[3] |
| DDI Sensitivity | Low. Levels vary by weight/albumin.[1][3] | High. Sensitive to CYP3A4 modulators.[3] | Ratio shifts immediately upon introduction of Rifampicin (inducer) or Ritonavir (inhibitor). |
| Intracellular Insight | Poor proxy for tissue levels.[3] | Indirect proxy for accumulation risk.[3] | High plasma M2 often signals massive intracellular sequestration.[3] |
| Reference Range | > 1.0 µg/mL (Avg steady state). | 0.2 – 0.3 (Standard Plasma). | Deviations from ~0.25 suggest metabolic anomaly.[3] |
Clinical Utility & Interpretation
The M2/BDQ ratio acts as a "metabolic thermometer" for the patient.[3]
Scenario A: Ratio Elevation (> 0.4)
-
Cause: CYP3A4 Induction .[2][3] Common when co-administered with Rifamycins (Rifampicin, Rifapentine) or Efavirenz.[3]
-
Consequence: Rapid conversion of BDQ to M2.
-
Clinical Risk: Reduced anti-TB efficacy (loss of parent drug) and increased risk of M2-driven toxicity.
-
Action: Verify co-medications. Consider switching antiretrovirals or avoiding rifamycins.[3]
Scenario B: Ratio Depression (< 0.15)
-
Cause: CYP3A4 Inhibition .[2][3][4][6] Seen with protease inhibitors (Lopinavir/Ritonavir) or azole antifungals.
-
Consequence: Accumulation of parent BDQ; suppression of M2 formation.[3]
-
Clinical Risk: Extremely long terminal half-life of BDQ (up to 5.5 months) may be further extended, complicating washout if adverse events occur.
-
Action: Monitor QTc closely; standard dosing may lead to supratherapeutic parent exposure.[3]
Experimental Protocol: Validated LC-MS/MS Workflow
To reliably calculate this ratio, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. The following protocol is self-validating through the use of stable isotope-labeled internal standards (SIL-IS).
Methodological Principles
-
Matrix: Human Plasma (K2EDTA).[7]
-
Internal Standard: Bedaquiline-d6 (corrects for matrix effects and recovery loss).
-
Separation: Reverse-phase C18 with gradient elution.
Step-by-Step Workflow
-
Sample Preparation (Protein Precipitation):
-
Add 200 µL of Precipitating Solution (Acetonitrile containing Bedaquiline-d6 at 100 ng/mL).
-
Causality: High organic content precipitates plasma proteins (albumin) which bind >99% of BDQ, releasing the drug for analysis.[3]
-
Vortex for 30s; Centrifuge at 13,000 x g for 10 min.
-
Chromatographic Separation:
-
Inject 2-5 µL of supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm).
-
Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile/Methanol (50:50).
-
Gradient: 40% B to 95% B over 3 minutes.
-
-
Mass Spectrometry (MRM Mode):
-
Monitor precursor-to-product ion transitions.
-
BDQ: m/z 555.2 → 58.0
-
M2: m/z 541.2 → 480.1[3]
-
BDQ-d6: m/z 561.2 → 64.0
-
-
Data Analysis:
-
Calculate Area Ratio (Analyte/IS).
-
Quantify using a linear calibration curve (Range: 0.05 – 5.0 µg/mL).
-
Calculate Ratio:
.
-
Figure 2: Analytical workflow for simultaneous quantification of Bedaquiline and M2, ensuring precise ratio calculation.
References
-
Svensson, E. M., et al. (2016).[1][3] Population Pharmacokinetics of Bedaquiline and Metabolite M2 in Patients With Drug-Resistant Tuberculosis: The Effect of Time-Varying Weight and Albumin.[1][3] CPT: Pharmacometrics & Systems Pharmacology. Link
-
Ngwalero, P., et al. (2021).[3][9] Relationship between Plasma and Intracellular Concentrations of Bedaquiline and Its M2 Metabolite in South African Patients with Rifampin-Resistant Tuberculosis. Antimicrobial Agents and Chemotherapy.[1][3][4] Link
-
Alffenaar, J. W., et al. (2015).[3][4] Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry.[1][4][7][10][11][12] Antimicrobial Agents and Chemotherapy.[1][3][4] Link
-
World Health Organization. (2013).[3] The use of bedaquiline in the treatment of multidrug-resistant tuberculosis: interim policy guidance. Link
-
Brill, M. J., et al. (2017).[3] Confirming model-predicted pharmacokinetic interactions between bedaquiline and lopinavir/ritonavir or nevirapine in patients with HIV and drug-resistant tuberculosis. International Journal of Antimicrobial Agents. Link
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Monodesmethyl Bedaquiline (M2)
This guide provides essential, step-by-step procedures for the safe and compliant disposal of N-Monodesmethyl bedaquiline (M2), the primary metabolite of the antitubercular agent bedaquiline. As researchers, scientists, and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This document offers a framework for managing M2 waste, ensuring the protection of personnel and the environment.
Understanding N-Monodesmethyl Bedaquiline (M2): Properties and Rationale for Safe Disposal
N-Monodesmethyl bedaquiline (M2) is the principal metabolite of bedaquiline, formed through N-demethylation primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] While M2 exhibits 4 to 6 times lower antimycobacterial potency than its parent compound, it may present similar toxicities.[1][3][4] Both bedaquiline and M2 have a long terminal half-life of approximately 5.5 months, indicating slow release from tissues.[3][4] The persistence of this compound necessitates rigorous disposal protocols to prevent its accumulation in the environment and minimize potential long-term ecological impacts.
The structural similarity to bedaquiline, a potent pharmaceutical agent, requires that M2 be handled with the same level of caution. Improper disposal, such as sewering (flushing down drains), is strictly prohibited for hazardous pharmaceutical waste in many regions and can lead to the contamination of water systems.[5][6]
Table 1: Chemical and Physical Properties of N-Monodesmethyl Bedaquiline (M2)
| Property | Value | Source |
| IUPAC Name | (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | [7] |
| Molecular Formula | C₃₁H₂₉BrN₂O₂ | [7] |
| Molecular Weight | 541.5 g/mol | [7] |
| CAS Number | 861709-47-9 | [7] |
| Storage Temperature | -20°C Freezer, Under inert atmosphere | [8] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [8] |
Waste Characterization and Segregation: A Foundational Step
Effective disposal begins with accurate waste characterization and meticulous segregation at the point of generation. All personnel handling M2 must be trained to differentiate between the following waste streams.
-
Bulk M2 Waste: This category includes unused or expired pure M2 compound, stock solutions, and formulations. This is considered hazardous chemical waste.
-
Trace-Contaminated Waste: Items with minimal residual M2, such as empty vials, weighing papers, pipette tips, gloves, gowns, and bench paper.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with M2.
-
Aqueous Waste: Liquid waste containing M2, such as from cell culture or analytical procedures.
The following diagram illustrates the decision-making process for segregating and disposing of M2 waste.
Caption: Decision workflow for the segregation and disposal of N-Monodesmethyl bedaquiline (M2) waste.
Step-by-Step Disposal Protocols
Adherence to these protocols is mandatory to ensure safety and regulatory compliance. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling M2 waste.[9]
Protocol for Bulk N-Monodesmethyl Bedaquiline (M2) Disposal
This protocol applies to the pure M2 compound (solid) and concentrated stock solutions.
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container provided by your institution's Environmental Health & Safety (EH&S) department. The label should include "Hazardous Waste," the chemical name ("N-Monodesmethyl bedaquiline"), and the associated hazards.
-
Waste Collection: Carefully transfer the bulk M2 waste into the designated container. Avoid creating dust from powdered compounds.
-
Storage: Keep the hazardous waste container sealed when not in use. Store it in a designated, secure satellite accumulation area.
-
Disposal Request: Once the container is full or ready for pickup, follow your institution's procedures to request disposal through the EH&S department.
Protocol for Trace-Contaminated Waste Disposal
This protocol is for items with minimal residual contamination.
-
Segregation: At the point of use, immediately place all trace-contaminated items (e.g., gloves, empty vials, absorbent pads) into a designated hazardous drug waste container.[10] These are often yellow or black bags or bins to distinguish them from regular or biohazardous waste.
-
Container Management: Ensure the container is not overfilled. Seal the bag or close the container lid when full or at the end of the workday.
-
Final Disposal: The sealed container should be placed in the designated area for pickup by your institution's waste management service.
Protocol for Decontamination of Surfaces and Equipment
In the event of a spill or for routine cleaning of contaminated surfaces and non-disposable equipment:
-
Decontamination Solution: Prepare a suitable decontamination solution. A solution of 0.5% sodium hypochlorite followed by 70% ethanol can be effective.
-
Cleaning Procedure:
-
Absorb any liquid spills with an absorbent pad.
-
Apply the decontamination solution to the contaminated area and allow for the appropriate contact time (typically 10-15 minutes).
-
Wipe the area clean with fresh absorbent pads.
-
Rinse the surface with water (if compatible with the surface material).
-
-
Waste Disposal: All cleaning materials (absorbent pads, wipes) must be disposed of as trace-contaminated waste.[10]
Recommended Final Disposal Methodologies
While the immediate disposal procedures are the responsibility of laboratory personnel, understanding the final disposition of the waste reinforces the importance of proper segregation. The preferred and most environmentally sound method for destroying pharmaceutical waste is high-temperature incineration .[11][12]
-
High-Temperature Incineration: This process, conducted at temperatures typically above 850°C, ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.[12]
-
Landfill: Disposing of untreated pharmaceutical waste in a landfill is not recommended as it can lead to soil and groundwater contamination.[13] Some guidelines may permit the landfilling of encapsulated or inertized pharmaceutical waste in controlled landfills, but this is a less preferred option.[12]
Disposal of all M2 waste must be conducted through a licensed hazardous waste vendor, coordinated by your institution's EH&S department, to ensure compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[14][15][16]
Conclusion: A Commitment to Safety and Compliance
The proper management and disposal of N-Monodesmethyl bedaquiline (M2) is a critical component of laboratory safety and environmental responsibility. By implementing these procedures, research institutions can mitigate risks to their personnel and the ecosystem. This guide serves as a foundational document; always consult your institution's specific EH&S protocols and the compound's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
-
U.S. Food and Drug Administration (FDA). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). Available from: [Link]
-
National Medicines Regulatory Authority (NMRA) Sri Lanka. GUIDELINE FOR SAFE DISPOSAL OF EXPIRED AND UNWANTED PHARMACEUTICALS. (2019). Available from: [Link]
-
Li, J., et al. Population Pharmacokinetic Modeling of Bedaquiline among Multidrug-Resistant Pulmonary Tuberculosis Patients from China. Antimicrobial Agents and Chemotherapy. (2022). Available from: [Link]
-
World Health Organization (WHO). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (1999). Available from: [Link]
-
World Health Organization (WHO). “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis. (2014). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5388906, Bedaquiline. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 58853307, N-Monodesmethyl bedaquiline. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. Available from: [Link]
-
Svensson, E. M., et al. Population Pharmacokinetics of Bedaquiline and Metabolite M2 in Patients With Drug-Resistant Tuberculosis: The Effect of Time-Varying Weight and Albumin. CPT: Pharmacometrics & Systems Pharmacology. (2016). Available from: [Link]
-
U.S. Food and Drug Administration (FDA). SIRTURO (bedaquiline) label. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Disposal of Unused Medicines: What You Should Know. (2024). Available from: [Link]
-
Stericycle. EPA Regulations for Healthcare & Pharmaceuticals. (2025). Available from: [Link]
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World Health Organization (WHO). Safe management of pharmaceutical waste from health care facilities: global best practices. (2025). Available from: [Link]
-
Svensson, E. M., et al. (PDF) Population Pharmacokinetics of Bedaquiline and Metabolite M2 in Patients With Drug‐Resistant Tuberculosis: The Effect of Time‐Varying Weight and Albumin. ResearchGate. (2025). Available from: [Link]
-
World Health Organization (WHO). Application for the removal of the age cutoff for bedaquiline from the WHO Model Lists of Essential Medicines. (2023). Available from: [Link]
-
World Health Organization (WHO). Technical consultation on safe management of pharmaceutical waste Session 1. (2024). Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available from: [Link]
-
Stericycle UK. What Is Pharmaceutical Waste & How Should It Be Disposed Of?. (2024). Available from: [Link]
-
PharmaRegulatory.in. WHO Guidelines on Waste Management in Pharma Facilities. (2025). Available from: [Link]
-
Vanderbilt University Medical Center. Pharmaceutical Drug Waste | Office of Clinical and Research Safety. Available from: [Link]
-
American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Bedaquiline Fumarate?. (2024). Available from: [Link]
-
LeadingAge. New EPA Rule on Pharmaceutical Waste Disposal. (2019). Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
